molecular formula C41H42FN5O7 B10824416 DS-1205b free base

DS-1205b free base

Cat. No.: B10824416
M. Wt: 735.8 g/mol
InChI Key: ZOEILZXFYPPMTR-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-1205b free base is a useful research compound. Its molecular formula is C41H42FN5O7 and its molecular weight is 735.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEILZXFYPPMTR-SSEXGKCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42FN5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of DS-1205b: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of DS-1205b, a selective AXL receptor tyrosine kinase inhibitor, and its role in overcoming therapeutic resistance in non-small cell lung cancer.

Introduction

DS-1205b is an investigational, potent, and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway has been identified as a critical mediator of acquired resistance to various cancer therapies, most notably to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in EGFR-mutated non-small cell lung cancer (NSCLC).[1][2][3][4] This guide elucidates the mechanism of action of DS-1205b, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways. For clarity, DS-1205b is the sulfate trihydrate of DS-1205a; DS-1205a is the free base form of DS-1205c, a compound tested in clinical trials.[5][6]

Core Mechanism of Action: Inhibition of AXL-Mediated Bypass Signaling

The primary mechanism of action of DS-1205b is the targeted inhibition of AXL kinase activity.[1] In the context of EGFR-mutant NSCLC treated with EGFR-TKIs like erlotinib or osimertinib, tumor cells can develop resistance by upregulating AXL.[1][2][3] This upregulation establishes a "bypass" signaling pathway that allows cancer cells to survive and proliferate despite the continued inhibition of EGFR.[1][7]

DS-1205b directly counters this resistance mechanism by inhibiting the phosphorylation of AXL.[1][7] This action effectively shuts down the AXL-mediated bypass pathway, leading to the inhibition of downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival.[1][8] By blocking this escape route, DS-1205b can restore or enhance the sensitivity of tumors to EGFR-TKIs.[1][3]

Quantitative Data Summary

The preclinical efficacy of DS-1205b has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of DS-1205b
AssayCell LineParameterValueReference
Cell InvasionNIH3T3-AXLEC502.7 nM[1]
Cell MigrationNIH3T3-AXLInhibitionSignificant at 3.3–33 nM[1]
Table 2: In Vivo Antitumor Activity of DS-1205b (Monotherapy)
ModelTreatmentDosingTumor Growth InhibitionReference
NIH3T3-AXL XenograftDS-1205b3.1–50 mg/kg39–94%[1]
Table 3: In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs
ModelCombination TreatmentDosing (DS-1205b)OutcomeReference
Erlotinib-Resistant HCC827 XenograftDS-1205b + Erlotinib50 mg/kg97% tumor growth inhibition[1][6]
Erlotinib-Resistant HCC827 XenograftDS-1205b + Erlotinib25 mg/kg47% tumor growth inhibition[1][6]
HCC827 XenograftDS-1205b + Erlotinib12.5, 25, 50 mg/kg (bid)Dose-dependent delay in tumor resistance[1]
HCC827 XenograftDS-1205b + Osimertinib12.5-50 mg/kgDose-dependent delay in tumor resistance[7]

Signaling Pathway and Mechanism of Resistance

The development of resistance to EGFR-TKIs in EGFR-mutant NSCLC is a significant clinical challenge. Long-term treatment can lead to the upregulation of AXL, which, upon activation by its ligand Gas6, initiates a downstream signaling cascade that promotes cell survival and proliferation, thus bypassing the EGFR inhibition. DS-1205b's targeted inhibition of AXL phosphorylation is key to disrupting this process.

cluster_0 EGFR Signaling Pathway cluster_1 AXL Bypass Pathway (Resistance) EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT EGFR_TKI EGFR-TKI (e.g., Osimertinib) EGFR_TKI->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation AXL AXL (Upregulated) AXL_P p-AXL AXL->AXL_P Phosphorylation Gas6 Gas6 Ligand Gas6->AXL Activates DS1205b DS-1205b DS1205b->AXL_P Inhibits AKT_bypass AKT AXL_P->AKT_bypass Resistance Resistance to EGFR-TKI (Proliferation & Survival) AKT_bypass->Resistance

Caption: EGFR-TKI resistance and AXL bypass inhibition by DS-1205b.

Experimental Protocols and Methodologies

The mechanism of DS-1205b was elucidated through a series of preclinical experiments designed to assess its activity from the molecular to the whole-organism level.

Key Experimental Assays:
  • Western Blot Analysis: This technique was used to assess the phosphorylation status of key proteins in the signaling pathways. HCC827 cells were treated with EGFR-TKIs (erlotinib or osimertinib) with or without DS-1205b. Cell lysates were then collected and analyzed by western blot to detect levels of phosphorylated EGFR, AKT, and ERK.[1][8] This directly demonstrated that the combination treatment more effectively suppressed downstream signaling compared to monotherapy.[1]

  • Cell-Based Migration and Invasion Assays: The effect of DS-1205b on cancer cell motility was quantified using in vitro assays. AXL-overexpressing NIH3T3 cells were treated with various concentrations of DS-1205b in the presence of the AXL ligand hGAS6. The ability of the cells to migrate or invade through a membrane was measured to determine the potency (EC50) of DS-1205b in inhibiting these AXL-driven processes.[1]

  • Xenograft Mouse Models: To evaluate in vivo efficacy, human cancer cells (HCC827 or NIH3T3-AXL) were subcutaneously implanted into immunodeficient nude mice.[1]

    • Resistance Delay Models: Mice with established tumors were treated with an EGFR-TKI alone or in combination with DS-1205b. Tumor volumes were measured over time to demonstrate that the combination therapy significantly delayed the onset of acquired resistance.[1][3]

    • Acquired Resistance Models: Tumors were first allowed to grow and develop resistance to an EGFR-TKI. Subsequently, DS-1205b was added to the treatment regimen to show that it could restore the antitumor activity of the EGFR-TKI.[1]

  • Immunohistochemistry (IHC): Tumor samples from xenograft models were analyzed by IHC to assess the expression levels of AXL protein. This confirmed that AXL expression was higher in tumors that had acquired resistance to erlotinib.[1][6]

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome & Analysis CellLines Cell Lines (e.g., HCC827, NIH3T3-AXL) BiochemAssay Western Blot (Phosphorylation of EGFR, AXL, AKT) CellLines->BiochemAssay CellFuncAssay Cell Migration & Invasion Assays CellLines->CellFuncAssay Xenograft Xenograft Model (Nude Mice) BiochemAssay->Xenograft Inform In Vivo Study Design CellFuncAssay->Xenograft Treatment Treatment Groups: - Vehicle - EGFR-TKI alone - DS-1205b alone - Combination Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume Measurement) Treatment->Efficacy IHC Immunohistochemistry (AXL Expression in Tumors) Efficacy->IHC Analysis Mechanism Elucidation: - DS-1205b inhibits AXL - Overcomes TKI Resistance Efficacy->Analysis IHC->Analysis

References

DS-1205b free base AXL kinase selectivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the AXL Kinase Selectivity Profile of DS-1205b Free Base

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the AXL kinase selectivity profile of DS-1205b, a potent and selective inhibitor of AXL kinase. The information presented herein is intended to support research and development efforts in oncology and related fields.

Introduction

DS-1205b is a novel small molecule inhibitor targeting AXL, a receptor tyrosine kinase belonging to the TAM (TYRO3, AXL, MER) family.[1][2] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, migration, and therapeutic resistance.[3][4] Overexpression and activation of AXL have been identified as a key mechanism of acquired resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5][6] DS-1205b has been developed to counteract this resistance mechanism by selectively inhibiting AXL phosphorylation.[5][7] This guide details the inhibitory potency and selectivity of DS-1205b, the methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Selectivity Profile

The selectivity of DS-1205b has been quantitatively assessed through biochemical assays against AXL and a broad panel of other kinases. The data highlights its high potency for AXL with significant selectivity over other kinases, including its TAM family member, MER.

Table 2.1: Inhibitory Potency (IC50) of DS-1205b Against Key Kinases

The half-maximal inhibitory concentration (IC50) values for DS-1205b were determined against recombinant human kinases. The data demonstrates sub-nanomolar potency against AXL.

Kinase TargetIC50 (nM)
AXL1.3
MER63
MET104
TRKA407
Data sourced from biochemical mobility shift assays.[5][8]
Table 2.2: Broader Kinase Selectivity Summary

DS-1205b was profiled against a large panel of kinases to establish its broader selectivity. This screening is crucial for identifying potential off-target effects and confirming the specificity of the compound.

ParameterResult
Number of Kinases Screened161
Primary Assay TypeMobility Shift Assay
ATP Concentration1 mM (near-physiological)
Key FindingDS-1205b is a highly selective inhibitor of AXL kinase under these assay conditions.[5]

Experimental Protocols

The characterization of DS-1205b's selectivity relies on robust biochemical assays. The primary method cited is the mobility shift assay.

Mobility Shift Kinase Assay

This assay format is a non-radioactive, electrophoretic method used to measure the activity of protein kinases by quantifying the conversion of a peptide substrate to its phosphorylated product.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (DS-1205b). The kinase transfers a phosphate group from ATP to the substrate. Due to the change in charge and size, the phosphorylated product can be separated from the unphosphorylated substrate by electrophoresis in a microfluidic device. The amount of phosphorylated versus unphosphorylated substrate is quantified by detecting the fluorescent signal, allowing for the determination of kinase inhibition.[9]

General Protocol:

  • Reaction Setup: Recombinant human kinase protein is incubated with a specific peptide substrate and 1 mM ATP in a reaction buffer.

  • Inhibitor Addition: DS-1205b is added in a dose-response manner (typically using serial dilutions) to determine the IC50 value. A DMSO control is used as a reference for uninhibited kinase activity.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination: The reaction is stopped by the addition of a termination buffer.

  • Electrophoretic Separation: The reaction mixture is loaded onto a microfluidic chip. An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

  • Data Analysis: The amounts of product and substrate are quantified. The percent inhibition at each concentration of DS-1205b is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.[5][10]

KinomeScan™ Profiling (General Methodology)

For comprehensive selectivity profiling, competition binding assays like the KINOMEscan™ platform are widely used. This method assesses the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.

Principle: Kinases are tagged with DNA and expressed in phage. The test compound is incubated with the kinase-tagged phage and an immobilized ligand that binds to the kinase's active site. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.[11][12]

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental processes is essential for understanding the context of DS-1205b's activity.

AXL Signaling Pathway

The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (GAS6).[13] This binding event leads to receptor dimerization and autophosphorylation, initiating several downstream signaling cascades that promote cell survival, proliferation, and migration.[3][4]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Recruits & Activates MAPK RAS/RAF/MEK (MAPK Pathway) AXL->MAPK Activates via Grb2 JAK_STAT JAK/STAT Pathway AXL->JAK_STAT PLCg PLCγ AXL->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERK ERK MAPK->ERK PKC PKC PLCg->PKC

Caption: AXL receptor signaling cascade initiated by GAS6 ligand binding.

Mechanism of DS-1205b in Overcoming EGFR-TKI Resistance

AXL upregulation can act as a bypass signal, allowing cancer cells to survive despite the inhibition of EGFR. DS-1205b blocks this bypass mechanism by directly inhibiting AXL phosphorylation.

DS1205b_MoA cluster_pathway Signaling in Resistant Cancer Cell cluster_treatment Therapeutic Intervention EGFR EGFR Pathway Survival Cell Proliferation & Survival EGFR->Survival Primary Signal AXL AXL Pathway (Upregulated) AXL->Survival Bypass Signal EGFR_TKI EGFR Inhibitor (e.g., Osimertinib) EGFR_TKI->EGFR Inhibits DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation

Caption: DS-1205b inhibits the AXL bypass pathway to restore sensitivity to EGFR inhibitors.

Workflow for Kinase Inhibitor Selectivity Profiling

A systematic workflow is employed to characterize the selectivity of a kinase inhibitor like DS-1205b, moving from initial high-throughput screens to detailed profiling.

Kinase_Profiling_Workflow cluster_discovery Discovery & Initial Screening cluster_profiling Selectivity Profiling cluster_validation Validation Compound Test Compound (DS-1205b) Primary_Assay Primary Assay (e.g., against AXL) Compound->Primary_Assay IC50 Determine IC50 Primary_Assay->IC50 Panel_Screen Broad Kinase Panel (e.g., 161 Kinases) IC50->Panel_Screen Advance Hit Off_Target_ID Identify Off-Targets (e.g., MER, MET) Panel_Screen->Off_Target_ID Cell_Assay Cell-Based Assays (pAXL Inhibition) Off_Target_ID->Cell_Assay Validate Profile In_Vivo In Vivo Models Cell_Assay->In_Vivo

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

DS-1205b Free Base: A Technical Whitepaper on Overcoming EGFR-TKI Resistance via AXL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract The efficacy of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is frequently undermined by the development of acquired resistance. A key mechanism driving this resistance is the upregulation of the AXL receptor tyrosine kinase, which provides a bypass signaling pathway for tumor cell survival. DS-1205b, a novel and selective small-molecule inhibitor of AXL, has emerged as a promising therapeutic agent to counteract this resistance. Preclinical studies have demonstrated that DS-1205b, in combination with EGFR-TKIs such as erlotinib and osimertinib, can delay the onset of resistance and restore antitumor activity in previously resistant tumors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of DS-1205b, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The Challenge of EGFR-TKI Resistance in NSCLC

The Role of EGFR in NSCLC

Activating mutations in the EGFR gene are critical oncogenic drivers in a subset of NSCLC patients, leading to constitutive activation of downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4] Targeted therapies with EGFR-TKIs have significantly improved progression-free survival for these patients compared to traditional chemotherapy.[5]

The Emergence of Acquired Resistance

Despite high initial response rates, the majority of patients treated with EGFR-TKIs eventually develop acquired resistance, which has become a major therapeutic challenge.[1][6] This resistance can be driven by on-target secondary mutations in the EGFR gene (e.g., T790M, C797S) or off-target mechanisms that activate alternative signaling pathways.[1][7]

AXL Upregulation: A Key Bypass Track Mechanism

One of the critical off-target resistance mechanisms is the activation of bypass signaling tracks.[8] Upregulation of the AXL receptor tyrosine kinase has been identified as a significant contributor to acquired resistance against first-generation (erlotinib) and third-generation (osimertinib) EGFR-TKIs.[1][2][9] Long-term treatment with EGFR-TKIs can induce AXL overexpression in EGFR-mutant NSCLC cells.[2] Activated AXL signaling can bypass the EGFR blockade, reactivating downstream pathways like PI3K/AKT and promoting cell survival and proliferation, thereby rendering the EGFR-TKI ineffective.[10][11]

DS-1205b: A Selective AXL Kinase Inhibitor

DS-1205b is a potent and selective, small-molecule inhibitor of AXL kinase.[1][2] Its mechanism is centered on preventing the phosphorylation of AXL, thereby blocking the initiation of its downstream signaling cascade.[10] By inhibiting this bypass pathway, DS-1205b aims to restore the cancer cells' dependence on the EGFR pathway, thus re-sensitizing them to EGFR-TKIs or delaying the development of resistance when used in combination from the outset.[1][10]

cluster_0 Standard EGFR Signaling cluster_1 AXL Bypass in TKI Resistance EGFR EGFR RAS RAS-RAF-MEK-ERK EGFR->RAS PI3K PI3K-AKT EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation AXL AXL (Upregulated) AXL_PI3K PI3K-AKT AXL->AXL_PI3K AXL_Proliferation Cell Proliferation & Survival AXL_PI3K->AXL_Proliferation EGFR_TKI EGFR-TKI (e.g., Osimertinib) EGFR_TKI->EGFR Inhibition DS1205b DS-1205b DS1205b->AXL Inhibition cluster_0 Dual Inhibition Strategy EGFR EGFR Pathway Synergy Synergistic Inhibition of Downstream Signaling (p-AKT, p-ERK) EGFR->Synergy AXL AXL Pathway AXL->Synergy EGFR_TKI EGFR-TKI EGFR_TKI->EGFR DS1205b DS-1205b DS1205b->AXL Apoptosis Tumor Regression & Delayed Resistance Synergy->Apoptosis start Implant HCC827 Cells in Nude Mice tumor_growth Allow Tumors to Establish (100-200 mm³) start->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Daily Treatment (Vehicle, TKI, DS-1205b, Combo) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure measure->treat Repeat endpoint Endpoint Reached (Max Volume / Time) measure->endpoint Continue until analyze Harvest Tumors for IHC & Western Blot endpoint->analyze

References

DS-1205b Free Base: A Technical Guide to AXL Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1205b free base, a potent and selective small-molecule inhibitor of AXL receptor tyrosine kinase. The information compiled herein details its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its function. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, signal transduction, and drug development.

Introduction to AXL and its Role in Cancer

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors.[1] Its activation, typically through its ligand Gas6 (growth arrest-specific 6), triggers a cascade of downstream signaling events that are crucial for various cellular processes.[2][3] In numerous cancers, including non-small cell lung cancer (NSCLC), AXL is frequently overexpressed and has been implicated in promoting tumor progression, metastasis, and the development of therapeutic resistance.[4][5] AXL signaling promotes cancer cell survival, proliferation, migration, and immune evasion through pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[2][4] Notably, AXL upregulation has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC.[6][7][8] This makes AXL a compelling therapeutic target for overcoming drug resistance and improving patient outcomes.

DS-1205b: A Selective AXL Kinase Inhibitor

DS-1205b is a novel, orally bioavailable small-molecule inhibitor designed to selectively target the kinase activity of AXL.[6] Its chemical structure is presented in Figure 1. By inhibiting AXL autophosphorylation, DS-1205b effectively blocks the downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration.[6] Preclinical studies have demonstrated its potential to delay or overcome acquired resistance to EGFR TKIs when used in combination therapies.[6][7][8]

Figure 1: Chemical Structure of DS-1205b Source: Oncotarget, 2019[6]

Quantitative Data: Inhibitory Activity of DS-1205b

The potency and selectivity of DS-1205b have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of DS-1205b

Kinase Target Assay Type IC50 (nM) ATP Concentration
AXL Mobility Shift Assay 1.3 1 mM
MER Mobility Shift Assay 11 1 mM
MET Mobility Shift Assay 140 1 mM
TRKA Mobility Shift Assay 160 1 mM

Data sourced from a kinase selectivity panel of 161 kinases.[6]

Table 2: Cellular Activity of DS-1205b in Engineered and Cancer Cell Lines

Cell Line Background Target Pathway Inhibition IC50 (nM) Notes
NIH3T3-AXL Mouse Embryonic Fibroblast (AXL-overexpressing) AXL Phosphorylation < 10 Complete inhibition observed at concentrations >10 nM.
HCC827 (Parental) EGFR-mutant NSCLC Cell Growth (Osimertinib) 9.2 Baseline sensitivity to EGFR-TKI.
HCC827-OR Osimertinib-Resistant NSCLC Cell Growth (Osimertinib) 3,975.9 Demonstrates acquired resistance.
HCC827-ER Erlotinib-Resistant NSCLC Cell Growth (Erlotinib) 4,278.4 Demonstrates acquired resistance.

Data reflects the concentration-dependent inhibition of AXL phosphorylation and the impact on cell viability in the context of EGFR-TKI resistance.[6]

Table 3: In Vivo Antitumor Efficacy of DS-1205b in Xenograft Models

Xenograft Model Treatment Group Dose (mg/kg) Outcome
HCC827 (Erlotinib-resistant) DS-1205b + Erlotinib 50 Restored antitumor activity of erlotinib.
HCC827 (Osimertinib-resistant) DS-1205b + Osimertinib 12.5 - 50 Significantly delayed tumor volume increase in a dose-dependent manner.

In vivo studies demonstrate that DS-1205b can overcome acquired resistance to EGFR TKIs in NSCLC xenograft models.[6]

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

AXL activation by its ligand Gas6 leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in proliferation and cell cycle progression.

G cluster_membrane Plasma Membrane AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylates RAS RAS AXL->RAS Gas6 Gas6 Ligand Gas6->AXL Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified AXL signaling pathway in cancer.

Mechanism of DS-1205b in Overcoming EGFR-TKI Resistance

In EGFR-mutant NSCLC, treatment with EGFR-TKIs like osimertinib can lead to the upregulation of AXL, which provides a "bypass" signal for cell survival, rendering the EGFR-TKI ineffective. DS-1205b directly inhibits the kinase activity of AXL, preventing its phosphorylation and blocking this bypass mechanism. When used in combination, DS-1205b can restore sensitivity to the EGFR-TKI.

G cluster_pathways Signaling Pathways EGFR Mutant EGFR Downstream Downstream Signaling (AKT, ERK) EGFR->Downstream AXL AXL (Upregulated) AXL->Downstream Bypass Signal Outcome_Resistance Cell Survival (Resistance) Downstream->Outcome_Resistance Outcome_Apoptosis Cell Death (Restored Sensitivity) Osimertinib Osimertinib Osimertinib->EGFR Inhibits DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation

Caption: DS-1205b action in EGFR-TKI resistance.

General Experimental Workflow for AXL Inhibitor Evaluation

The characterization of a novel AXL inhibitor like DS-1205b follows a structured workflow, progressing from initial biochemical assays to cellular and finally to in vivo models to assess therapeutic efficacy.

G cluster_0 Phase 1: In Vitro Biochemical cluster_1 Phase 2: In Vitro Cellular cluster_2 Phase 3: In Vivo A1 Kinase Assay (e.g., Mobility Shift) A2 Determine IC50 A1->A2 A3 Selectivity Profiling A2->A3 B1 Western Blot for p-AXL A3->B1 B2 Cell Viability Assay (e.g., MTT) B1->B2 B3 Cell Migration Assay B2->B3 C1 Xenograft Model Establishment B3->C1 C2 Dosing & Tumor Volume Measurement C1->C2 C3 Ex Vivo Analysis (Immunohistochemistry) C2->C3

Caption: Workflow for preclinical AXL inhibitor testing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of DS-1205b. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.

In Vitro Kinase Mobility Shift Assay

This assay is used to determine the direct inhibitory effect of DS-1205b on AXL kinase activity. It measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate, which results in a change in its electrophoretic mobility.

Materials:

  • Recombinant human AXL kinase

  • Fluorescently labeled peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (e.g., 1 mM)

  • DS-1205b (serial dilutions)

  • Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM EDTA)

  • Microfluidic capillary electrophoresis system

Protocol:

  • Prepare the kinase reaction mixture by combining the recombinant AXL kinase, fluorescently labeled substrate, and kinase reaction buffer in the wells of a microplate.

  • Add serial dilutions of DS-1205b or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the reaction by adding the stop solution.

  • Analyze the samples using a microfluidic capillary electrophoresis system. The system separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on charge and size differences.

  • Calculate the percentage of substrate conversion to product.

  • Plot the percent inhibition against the log concentration of DS-1205b and determine the IC50 value using non-linear regression analysis.

Western Blot for AXL Phosphorylation

This method is used to assess the ability of DS-1205b to inhibit AXL phosphorylation within a cellular context.

Materials:

  • Cell lines of interest (e.g., HCC827-OR)

  • Cell culture medium and supplements

  • DS-1205b

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AXL (p-AXL), anti-total-AXL (t-AXL), anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of DS-1205b or vehicle control for a specified duration (e.g., 2 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AXL) diluted in blocking buffer overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total AXL and a loading control, the membrane can be stripped and re-probed with anti-t-AXL and anti-β-actin antibodies, respectively.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of an IC50 value for a compound.

Materials:

  • Cancer cell lines (e.g., HCC827 parental and resistant variants)

  • 96-well cell culture plates

  • DS-1205b (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of DS-1205b (and/or an EGFR-TKI for combination studies). Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium (for adherent cells) and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of DS-1205b.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Cancer cell line (e.g., HCC827) suspended in a suitable medium (e.g., PBS or Matrigel)

  • DS-1205b formulated for oral gavage

  • Calipers for tumor measurement

  • Anesthesia and surgical tools (if required for orthotopic models)

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, DS-1205b alone, EGFR-TKI alone, combination therapy).

  • Drug Administration: Administer the compounds according to the planned schedule and route (e.g., daily oral gavage). Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess the antitumor effect. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting or immunohistochemistry).

Conclusion

DS-1205b is a potent and selective AXL inhibitor with demonstrated activity in preclinical models of cancer, particularly in the context of acquired resistance to EGFR-TKIs. The data and protocols presented in this guide highlight its mechanism of action and provide a framework for its continued investigation. As research progresses, DS-1205b and other AXL-targeting agents represent a promising strategy to address the significant clinical challenge of therapeutic resistance in oncology.

References

DS-1205b Free Base: A Technical Overview of a Novel AXL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DS-1205b, a potent and selective inhibitor of the AXL receptor tyrosine kinase. DS-1205b has demonstrated significant potential in overcoming resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. This document outlines the compound's structural formula, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Structural Formula of DS-1205b Free Base

The chemical structure of DS-1205b is presented below. This novel compound was discovered and synthesized by Daiichi Sankyo Co., Ltd.[1]

Chemical Structure:

(Image of the chemical structure of DS-1205b would be placed here if image generation were possible. A textual representation is provided instead.)

Systematic Name: (S)-N-(1-(3-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)-1H-pyrazol-1-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide

Mechanism of Action

DS-1205b is a potent and highly selective inhibitor of AXL kinase, with a reported IC50 of 1.3 nM.[2] It also exhibits inhibitory activity against other kinases such as MER, MET, and TRKA, with IC50 values of 63, 104, and 407 nM, respectively.[2] The AXL receptor tyrosine kinase is a key player in signal transduction pathways that regulate cell survival, proliferation, and migration. Upregulation of AXL has been identified as a mechanism of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC.[3] By inhibiting AXL, DS-1205b can block downstream signaling and restore sensitivity to EGFR inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for DS-1205b.

Table 1: In Vitro Inhibitory Activity of DS-1205b

Target KinaseIC50 (nM)
AXL1.3[2]
MER63[2]
MET104[2]
TRKA407[2]

Table 2: In Vitro Cellular Activity of DS-1205b

Cell LineAssayEndpointValue (nM)
NIH3T3-AXLhGAS6-induced migrationEC502.7[1][2]
HCC827 (parental)Erlotinib ProliferationIC5011.3[1]
HCC827 (parental)Osimertinib ProliferationIC509.2[1]
HCC827 (erlotinib-resistant)Erlotinib ProliferationIC504,278.4[1]
HCC827 (osimertinib-resistant)Osimertinib ProliferationIC503,975.9[1]

Table 3: In Vivo Antitumor Efficacy of DS-1205b in NIH3T3-AXL Xenograft Model

Dose (mg/kg)Tumor Growth Inhibition (%)
3.139[1][2]
6.3Statistically significant
5094[1][2]

Table 4: In Vivo Efficacy of DS-1205b in Combination with Osimertinib in an Acquired Resistance Xenograft Model (Day 100)

Treatment GroupMean Tumor Volume (mm³)
Osimertinib monotherapy727.5[1]
Osimertinib + DS-1205b (12.5 mg/kg)205.1[1]
Osimertinib + DS-1205b (25 mg/kg)211.3[1]
Osimertinib + DS-1205b (50 mg/kg)145.8[1]

Signaling Pathway Diagram

The following diagram illustrates the AXL signaling pathway and the point of intervention by DS-1205b. Upregulation of AXL can lead to the activation of downstream pathways such as PI3K/AKT, which promotes cell survival and proliferation, contributing to TKI resistance. DS-1205b directly inhibits AXL phosphorylation, thereby blocking these downstream signals.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AXL AXL AXL->PI3K EGF EGF EGF->EGFR GAS6 GAS6 GAS6->AXL AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation ERK->Proliferation DS1205b DS-1205b DS1205b->AXL Inhibits EGFR_TKI EGFR-TKI EGFR_TKI->EGFR Inhibits

Caption: AXL signaling pathway and inhibition by DS-1205b.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Migration Assay
  • Cell Line: NIH3T3 cells overexpressing AXL (NIH3T3-AXL).

  • Method: A Boyden chamber assay was utilized to assess cell migration. NIH3T3-AXL cells were seeded in the upper chamber of a Transwell insert.

  • Stimulus: Human GAS6 (hGAS6) was added to the lower chamber as a chemoattractant.

  • Treatment: DS-1205b was added to the upper chamber at various concentrations (0.3-33 μM).

  • Incubation: The plate was incubated for a period of 2 to 24 hours.

  • Analysis: Migrated cells on the lower surface of the insert were fixed, stained, and counted. The half-maximal effective concentration (EC50) was calculated.[2]

Western Blot Analysis for AXL Phosphorylation
  • Cell Lines: Erlotinib- and osimertinib-resistant HCC827 cells.

  • Method: Cells were treated with varying concentrations of DS-1205b.

  • Lysate Preparation: Following treatment, cells were lysed, and protein concentrations were determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were probed with primary antibodies against phosphorylated AXL (pAXL) and total AXL.

  • Detection: Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.

  • Analysis: The intensity of the pAXL band was normalized to the total AXL band to determine the dose-dependent inhibition of AXL phosphorylation.[1]

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice.

  • Cell Line: NIH3T3-AXL cells or HCC827 cells for acquired resistance models.

  • Tumor Implantation: Cells were subcutaneously implanted into the mice.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. DS-1205b was administered orally (p.o.) twice daily (bid) for a specified duration.[2] For combination studies, EGFR-TKIs (erlotinib or osimertinib) were co-administered.

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Antitumor effects were calculated as the percentage of tumor growth inhibition.[1][4]

Conclusion

DS-1205b is a promising, potent, and selective AXL inhibitor with demonstrated activity in preclinical models of EGFR-TKI resistance. The data presented in this guide highlight its potential to be used in combination with EGFR-TKIs to prolong therapeutic benefit in patients with NSCLC. Further clinical investigation is warranted to fully elucidate its safety and efficacy in a clinical setting.

References

In Vitro Effects of DS-1205b on Cancer Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is implicated in various aspects of cancer progression, including cell migration, invasion, and the development of therapeutic resistance.[1][4] Upregulation of AXL has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] This technical guide provides an in-depth overview of the in vitro effects of DS-1205b on cancer cell migration, with a focus on the experimental protocols and the underlying signaling pathways.

Quantitative Data Summary

The in vitro efficacy of DS-1205b in inhibiting cancer cell migration has been quantified in studies utilizing AXL-overexpressing NIH3T3 cells. The primary method for assessing migration was a real-time cell analysis system that measures changes in electrical impedance as cells migrate across a membrane.[1][2]

Cell LineAssay TypeLigandDS-1205b ConcentrationEffect on Cell MigrationEC50Reference
AXL-overexpressing NIH3T3Real-time cell migration assay (xCELLigence)hGAS63.3–33 nMSignificant suppression of cell index (CI)2.7 nM[1][2]

Table 1: Summary of Quantitative Data on the In Vitro Effects of DS-1205b on Cancer Cell Migration.

Experimental Protocols

Real-Time Cell Migration Assay (xCELLigence System)

This method allows for the dynamic monitoring of cell migration by measuring the electrical impedance across a membrane with microelectrodes.

Materials:

  • CIM-Plate 16 (ACEA Biosciences)

  • AXL-overexpressing NIH3T3 cells

  • Serum-free medium

  • Medium supplemented with 10% fetal bovine serum (FBS)

  • Recombinant human GAS6 (hGAS6)

  • DS-1205b

  • xCELLigence RTCA DP instrument

Protocol:

  • Plate Preparation: Add 160 µL of serum-free medium to the lower chamber of the CIM-Plate 16.

  • Cell Seeding: Seed AXL-overexpressing NIH3T3 cells in the upper chamber at a density of 2 x 104 cells per well in serum-free medium.

  • Compound Addition: Add DS-1205b at various concentrations (e.g., 3.3, 10, 33 nM) to the upper chamber.

  • Ligand Stimulation: Add hGAS6 to the lower chamber as a chemoattractant.

  • Data Acquisition: Place the CIM-Plate 16 on the xCELLigence RTCA DP instrument and monitor the cell index (CI), which represents the relative change in electrical impedance, every 15 minutes for a defined period (e.g., 24 hours).

  • Data Analysis: The CI values are plotted against time to generate migration curves. The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Signaling Pathways

DS-1205b exerts its inhibitory effect on cancer cell migration by targeting the AXL signaling pathway. In the context of EGFR-TKI resistance in NSCLC, AXL upregulation provides a bypass signaling route that promotes cell survival and migration. DS-1205b directly inhibits the phosphorylation of AXL, thereby blocking downstream signaling cascades.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK EGFR EGFR EGFR->PI3K EGFR->ERK DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration ERK->Migration Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Prepare_Inserts 2. Prepare Transwell Inserts Cell_Culture->Prepare_Inserts Seed_Cells 3. Seed Cells in Upper Chamber Prepare_Inserts->Seed_Cells Add_DS1205b 4. Add DS-1205b to Upper Chamber Seed_Cells->Add_DS1205b Add_Chemoattractant 5. Add Chemoattractant to Lower Chamber Add_DS1205b->Add_Chemoattractant Incubate 6. Incubate for 24-48h Add_Chemoattractant->Incubate Fix_Stain 7. Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify 8. Quantify Migrated Cells Fix_Stain->Quantify Analyze_Data 9. Analyze and Report Data Quantify->Analyze_Data

References

Preclinical Antitumor Activity of DS-1205b: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data supporting the antitumor activity of DS-1205b, a selective AXL tyrosine kinase inhibitor. The information presented herein is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the field of oncology drug development.

Executive Summary

DS-1205b has demonstrated potent and selective inhibitory activity against the AXL receptor tyrosine kinase. Preclinical studies highlight its efficacy both as a monotherapy and in combination with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. The data strongly suggest that DS-1205b can overcome acquired resistance to EGFR TKIs, a significant challenge in clinical practice. This document summarizes the key quantitative findings, details the experimental methodologies, and visualizes the underlying biological pathways and experimental designs.

Quantitative Data Summary

The antitumor activity of DS-1205b has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Activity of DS-1205b
Assay TypeCell LineParameterValueReference
Kinase Inhibition-IC501.3 nM[1]
Cell MigrationNIH3T3-AXLEC502.7 nM[1][2]
Cell Migration SuppressionNIH3T3-UFOConcentration Range3.3 - 33 nM[1]
Table 2: In Vivo Monotherapy of DS-1205b in NIH3T3-AXL Xenograft Model
Dose (mg/kg)Tumor Growth InhibitionTumor RegressionStatistical Significance (vs. vehicle)Reference
3.139%-P < 0.01[2][3]
6.3-54% - 86%P < 0.001[1][2][3]
>6.3--P < 0.001[2][3]
5094%-P < 0.001[2][3]
Table 3: In Vivo Combination Therapy of DS-1205b with Erlotinib in Erlotinib-Resistant HCC827 Xenograft Model
DS-1205b Dose (mg/kg)Treatment RegimenTumor Growth Inhibition (vs. Erlotinib alone)Reference
50Twice daily97%[2][3]
25Twice daily47%[2][3]
Table 4: In Vivo Combination Therapy of DS-1205b with Erlotinib in HCC827 Xenograft Model (Tumor Volume)
DS-1205b Dose (mg/kg, bid)Erlotinib Dose (mg/kg, qd)Mean Tumor Volume on Day 100 (mm³)Erlotinib Monotherapy Mean Tumor Volume on Day 100 (mm³)Reference
5025216.8814.5[2]
2525321.0814.5[2]
12.525541.7814.5[2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of DS-1205b.

Cell Lines and Culture
  • NIH3T3-AXL and NIH3T3-UFO Cells: These are NIH3T3 cells engineered to overexpress the AXL receptor tyrosine kinase (also known as UFO). They serve as a model system to study the direct effects of AXL inhibition.

  • HCC827 Cells: This is a human NSCLC cell line with an EGFR exon 19 deletion mutation, making it initially sensitive to EGFR TKIs. It is used to model both EGFR TKI sensitivity and the development of acquired resistance.

In Vitro Assays
  • Kinase Inhibition Assay: The inhibitory activity of DS-1205b against the AXL kinase was determined using a mobility shift assay with recombinant human AXL and 1 mM ATP.[4]

  • Cell Migration Assay: NIH3T3-AXL cells were used to assess the effect of DS-1205b on cell migration. The relative change in measured electrical impedance was used to calculate a cell index (CI), which is representative of cell migration.[2]

  • Western Blot Analysis: To evaluate the effect of DS-1205b on signaling pathways, HCC827 cells were treated with erlotinib or osimertinib with or without DS-1205b (1 µM) for 2 hours. Cell lysates were then subjected to western blot analysis to detect the phosphorylation status of EGFR, AKT, and ERK.[2]

In Vivo Xenograft Studies
  • Animal Model: Nude mice were used for the xenograft studies.

  • Tumor Implantation: NIH3T3-AXL or HCC827 cells were subcutaneously implanted into the mice.

  • Treatment Administration: DS-1205b was administered orally. In the combination studies, EGFR TKIs (erlotinib or osimertinib) were also administered.

  • Erlotinib Acquired Resistance Model: To establish resistance, HCC827 tumor-bearing mice were treated with erlotinib until tumors began to regrow (around day 48). DS-1205b treatment was then initiated on day 62.[2][3]

  • Tumor Volume Measurement: Tumor volumes were measured regularly to assess the antitumor efficacy of the treatments.

  • Immunohistochemistry: Tumor tissues were collected and subjected to immunostaining to evaluate the expression levels of AXL.[2]

Visualizations

The following diagrams illustrate the mechanism of action of DS-1205b and the experimental workflow of the in vivo studies.

Signaling Pathway of AXL-Mediated EGFR TKI Resistance

G Upregulation of AXL signaling can bypass EGFR inhibition, leading to TKI resistance. DS-1205b blocks this bypass mechanism. cluster_EGFR EGFR Signaling cluster_AXL AXL Bypass Signaling EGFR EGFR Downstream_EGFR Downstream Signaling (AKT, ERK) EGFR->Downstream_EGFR EGFR_TKIs Erlotinib / Osimertinib EGFR_TKIs->EGFR Resistance TKI Resistance & Tumor Survival Downstream_EGFR->Resistance AXL AXL Downstream_AXL Downstream Signaling (AKT, ERK) AXL->Downstream_AXL DS1205b DS-1205b DS1205b->AXL Downstream_AXL->Resistance

Caption: AXL-mediated bypass signaling in EGFR TKI resistance.

Experimental Workflow for In Vivo Xenograft Studies

G start Start implantation Subcutaneous Implantation of Tumor Cells start->implantation tumor_growth Tumor Growth Establishment implantation->tumor_growth treatment Treatment Initiation: - Vehicle - DS-1205b - EGFR TKI - Combination tumor_growth->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring monitoring->treatment Repeated Cycles endpoint Study Endpoint: - Tumor Analysis - Immunohistochemistry monitoring->endpoint end End endpoint->end

Caption: Workflow for preclinical in vivo efficacy studies.

Conclusion

The preclinical data for DS-1205b provide a strong rationale for its clinical development, particularly in the context of overcoming resistance to EGFR TKIs in NSCLC. The potent and selective inhibition of AXL by DS-1205b, demonstrated through both in vitro and in vivo studies, translates to significant antitumor activity. The combination of DS-1205b with EGFR inhibitors appears to be a promising strategy to prolong the therapeutic benefit of these targeted agents. Further clinical investigation is warranted to validate these preclinical findings in patients.

References

DS-1205b Free Base (CAS: 1855860-24-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a potent and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL kinase is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, metastasis, and drug resistance.[3][4] Notably, AXL upregulation has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[4] DS-1205b has demonstrated significant potential in preclinical models to overcome this resistance and prolong the efficacy of EGFR-targeted therapies.[3][4][5] This technical guide provides a comprehensive overview of the available preclinical data on DS-1205b, including its mechanism of action, pharmacological properties, and key experimental methodologies.

Physicochemical Properties

PropertyValueReference
CAS Number 1855860-24-0[1]
Molecular Formula C41H42FN5O7[1][2][6]
Molecular Weight 735.80 g/mol [1][6]
IUPAC Name (R)-N-(4-(5-(4-((1,4-dioxan-2-yl)methoxy)-3-methoxyphenyl)-2-aminopyridin-3-yl)-3-fluorophenyl)-5-methyl-4'-oxo-1'-((tetrahydro-2H-pyran-4-yl)methyl)-1',4'-dihydro-[2,3'-bipyridine]-5'-carboxamide[2]

Mechanism of Action

DS-1205b exerts its therapeutic effect through the potent and selective inhibition of AXL kinase. In the context of EGFR-mutant NSCLC, treatment with EGFR-TKIs such as erlotinib and osimertinib can lead to the upregulation of AXL, which acts as a bypass signaling pathway to reactivate downstream pro-survival signals, thereby conferring drug resistance.[3][4] DS-1205b directly inhibits the phosphorylation of AXL, blocking this bypass mechanism. By inhibiting AXL, DS-1205b prevents the reactivation of downstream signaling pathways, including the PI3K/AKT pathway, and restores sensitivity to EGFR-TKIs.[3]

AXL Signaling Pathway in EGFR-TKI Resistance

AXL_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AXL AXL AXL->PI3K bypass signal Gas6 Gas6 (Ligand) Gas6->AXL activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation EGFR_TKI EGFR-TKI (e.g., Osimertinib) EGFR_TKI->EGFR inhibits DS1205b DS-1205b DS1205b->AXL inhibits

Caption: AXL-mediated bypass of EGFR-TKI inhibition.

Pharmacological Data

In Vitro Activity

DS-1205b demonstrates high potency and selectivity for AXL kinase in biochemical assays.

Target KinaseIC50 (nM)Reference
AXL 1.3[1][2]
MER 63[1][2]
MET 104[1][2]
TRKA 407[1][2]

In cell-based assays, DS-1205b effectively inhibits ligand-induced cell migration and downstream signaling.

AssayCell LineEC50 (nM)EffectReference
hGAS6-induced migrationAXL-overexpressing NIH3T32.7Inhibition of cell migration[2]
AKT PhosphorylationOsimertinib-resistant HCC827-Suppression of pAKT[3]
In Vivo Activity

Preclinical studies in xenograft models of NSCLC have shown that DS-1205b, both as a monotherapy and in combination with EGFR-TKIs, significantly inhibits tumor growth and delays the onset of drug resistance.

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
NIH3T3-AXL allograftDS-1205b monotherapy25 mg/kg47%[2]
NIH3T3-AXL allograftDS-1205b monotherapy50 mg/kg97%[2]
HCC827 (erlotinib-resistant)DS-1205b + erlotinib25 mg/kg (DS-1205b)47%[3]
HCC827 (erlotinib-resistant)DS-1205b + erlotinib50 mg/kg (DS-1205b)97%[3]
HCC827DS-1205b + osimertinib12.5-50 mg/kg (DS-1205b)Dose-dependent delay in resistance[7]

Synthesis and Pharmacokinetics

Detailed information regarding the synthesis and preclinical pharmacokinetic profile of DS-1205b free base is not publicly available in the reviewed literature. A clinical study on a related compound, DS-1205c, a sulfate hydrate of DS-1205b, has been conducted. In this Phase 1 study, the pharmacokinetic parameters of the free form, DS-1205a, were evaluated.

Experimental Protocols

AXL Kinase Inhibition Assay (Biochemical)

A fluorescence-based microfluidic mobility shift assay can be employed to determine the in vitro potency of DS-1205b against AXL kinase.

Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Recombinant AXL Kinase D Incubate with ATP & MgCl2 A->D B Fluorescently Labeled Substrate Peptide B->D C DS-1205b (Test Inhibitor) C->D E Stop Reaction (EDTA) D->E F Microfluidic Electrophoresis E->F G Measure Substrate/Product Ratio F->G H Calculate IC50 G->H

Caption: Workflow for AXL kinase inhibition assay.

Protocol Outline:

  • Reaction Mixture Preparation: Combine recombinant AXL kinase, a fluorescently labeled peptide substrate (e.g., 5-FAM-KKKKEEIYFFF-CONH2), and varying concentrations of DS-1205b in a reaction buffer containing MgCl2 and DTT.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.

  • Detection: Analyze the reaction mixture using a microfluidic mobility shift assay instrument. This separates the phosphorylated product from the unphosphorylated substrate based on charge and size.

  • Data Analysis: Quantify the amount of substrate and product. Calculate the percentage of inhibition at each concentration of DS-1205b and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AXL and Downstream Signaling

This protocol outlines the steps to assess the effect of DS-1205b on the phosphorylation status of AXL, AKT, and ERK in cancer cell lines.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Culture HCC827 cells B Treat with EGFR-TKI +/- DS-1205b A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane (BSA or milk) E->F G Incubate with primary antibodies (pAXL, pAKT, pERK, total proteins) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect with chemiluminescence H->I J Analyze band intensity I->J

Caption: Western blot workflow for signaling analysis.

Protocol Outline:

  • Cell Culture and Treatment: Culture HCC827 cells (or other relevant cell lines) and treat with EGFR-TKIs (e.g., erlotinib, osimertinib) and/or DS-1205b at various concentrations for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated AXL, AKT, ERK, and their total protein counterparts overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model

This protocol describes the establishment of an HCC827 NSCLC xenograft model to evaluate the in vivo efficacy of DS-1205b.

Protocol Outline:

  • Cell Preparation and Implantation:

    • Culture HCC827 human NSCLC cells.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume regularly.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, EGFR-TKI alone, DS-1205b alone, combination therapy).

  • Drug Administration:

    • Administer the drugs according to the planned schedule and route (e.g., oral gavage).

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group and perform statistical analysis to determine significance.

Conclusion

DS-1205b is a promising, potent, and selective AXL inhibitor with a clear mechanism of action for overcoming acquired resistance to EGFR-TKIs in preclinical models of NSCLC. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology and drug development. Further investigation into the synthesis, pharmacokinetics, and clinical efficacy of DS-1205b is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: DS-1205b Free Base Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL kinase is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and drug resistance in various cancers.[1][2][3] DS-1205b has shown efficacy in preclinical models by inhibiting AXL-mediated signaling, thereby overcoming resistance to other targeted therapies such as EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] These application notes provide detailed protocols for the solubilization of DS-1205b free base and its preparation for use in in vitro assays.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, it is known to be soluble in dimethyl sulfoxide (DMSO) for the preparation of stock solutions used in biological assays. Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions like phosphate-buffered saline (PBS).

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolLimited DataMay be used for intermediate dilutions, but solubility may be limited.
Phosphate-Buffered Saline (PBS)Poorly SolubleNot recommended for initial solubilization or high-concentration stocks.

Note: It is recommended to perform a small-scale solubility test to determine the maximum solubility in your specific batch of solvent.

Mechanism of Action and Signaling Pathway

DS-1205b selectively inhibits the phosphorylation of AXL kinase.[1] Activation of AXL, often through its ligand Gas6, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, migration, and drug resistance.[4][5] In the context of cancers with acquired resistance to EGFR inhibitors, AXL can act as a "bypass" signaling pathway, allowing cancer cells to survive and proliferate despite the inhibition of EGFR. By inhibiting AXL, DS-1205b can block this bypass mechanism and re-sensitize resistant cells to EGFR-targeted therapies.[1][2][3]

DS1205b_Signaling_Pathway cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Receptor Tyrosine Kinase Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS EGFR EGFR AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Transcription->EGFR Upregulates DS1205b DS-1205b DS1205b->AXL Inhibits EGFR_TKI EGFR-TKI EGFR_TKI->EGFR Inhibits

DS-1205b Signaling Pathway Inhibition

Experimental Protocols

Protocol 1: Preparation of a 10 mM DS-1205b Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of DS-1205b:

    • The molecular weight of this compound is approximately 735.81 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 735.81 g/mol = 0.0073581 g = 7.36 mg

  • Weighing DS-1205b:

    • Using a calibrated analytical balance, carefully weigh out 7.36 mg of DS-1205b powder and place it into a sterile amber vial or microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of sterile DMSO to the vial containing the DS-1205b powder.

    • Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%.

  • It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in all experiments.

Procedure (Example: Preparing a 10 µM final concentration from a 10 mM stock):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in sterile DMSO or cell culture medium. For example, a 1:100 dilution to make a 100 µM solution.

    • Pipette 2 µL of the 10 mM stock solution into 198 µL of cell culture medium to make a 100 µM intermediate stock.

  • Final Dilution:

    • To achieve a final concentration of 10 µM in a total well volume of 1 mL, you would add 100 µL of the 100 µM intermediate stock to 900 µL of cell culture medium in the well.

    • Alternatively, to minimize the DMSO concentration, you can perform a serial dilution in culture medium.

  • Serial Dilutions for Dose-Response Experiments:

    • To create a dose-response curve, perform serial dilutions of your highest concentration working solution in cell culture medium containing the appropriate final DMSO concentration.

workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DS-1205b Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution (in culture medium) thaw->intermediate_dilution serial_dilution Perform Serial Dilutions (for dose-response) intermediate_dilution->serial_dilution add_to_cells Add to Cell Culture serial_dilution->add_to_cells

DS-1205b Preparation Workflow

Quality Control

  • Always use high-purity, anhydrous DMSO to prevent compound degradation.

  • Visually inspect the stock solution for any signs of precipitation before each use. If precipitation is observed, warm the solution and vortex until it is fully dissolved.

  • Ensure the final DMSO concentration is consistent across all experimental and control groups.

By following these guidelines and protocols, researchers can ensure the accurate and reproducible preparation of DS-1205b for in vitro studies, leading to reliable experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a potent and highly selective small-molecule inhibitor of AXL receptor tyrosine kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, migration, and drug resistance.[1][3] Notably, upregulation of AXL signaling has been identified as a key mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4] DS-1205b has been shown to block this resistance mechanism, suggesting its potential therapeutic application in combination with EGFR TKIs to prolong their efficacy.[1][3]

These application notes provide essential information for the proper storage, handling, and use of DS-1205b free base powder in a research setting.

Storage and Stability

Proper storage of this compound powder is critical to maintain its integrity and activity. The following storage conditions are recommended:

FormStorage TemperatureShelf Life
This compound Powder Store at -20°C for short-term storage. For long-term storage, it is recommended to store at -80°C.Unopened, the powder is stable for at least two years when stored correctly.
Stock Solution Store at -80°C.Up to 6 months.[2]
Store at -20°C.Up to 1 month.[2]

Note: It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

For experimental use, this compound powder should be dissolved in a suitable solvent to prepare a stock solution.

Recommended Solvent: DMSO (Dimethyl sulfoxide)

Protocol for a 10 mM Stock Solution:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Calculate the required volume of DMSO based on the amount of DS-1205b powder and the desired final concentration (10 mM).

  • Add the calculated volume of DMSO to the vial.

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use or -20°C for short-term use.[2]

In Vitro Experimental Protocols

AXL Phosphorylation Inhibition Assay

This protocol describes how to assess the inhibitory activity of DS-1205b on AXL phosphorylation in a cell-based assay.

Materials:

  • Cancer cell line overexpressing AXL (e.g., NCI-H1299)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • DS-1205b stock solution (10 mM in DMSO)

  • Recombinant human Gas6 (AXL ligand)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AXL, anti-total-AXL, and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed AXL-overexpressing cells in 6-well plates and allow them to adhere overnight.

  • The following day, starve the cells in a serum-free medium for 24 hours.

  • Prepare serial dilutions of DS-1205b in a serum-free medium from the 10 mM stock solution.

  • Pre-treat the starved cells with the various concentrations of DS-1205b or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15 minutes to induce AXL phosphorylation.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Perform Western blot analysis with antibodies against phospho-AXL, total AXL, and a loading control (e.g., GAPDH).

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a method to determine the effect of DS-1205b on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Cell culture medium with 10% FBS

  • DS-1205b stock solution (10 mM in DMSO)

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of DS-1205b in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of DS-1205b or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Experimental Protocol

Xenograft Tumor Model in Mice

This protocol provides a general guideline for evaluating the in vivo efficacy of DS-1205b in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • DS-1205b

  • Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the DS-1205b formulation in the vehicle solution.

  • Administer DS-1205b or vehicle to the mice at the desired dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathway

DS-1205b functions by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand, Gas6, to the AXL receptor induces its dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cell survival, proliferation, and migration. DS-1205b blocks the initial step of this cascade by inhibiting AXL autophosphorylation.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK DS1205b DS-1205b DS1205b->AXL Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: AXL signaling pathway and the inhibitory action of DS-1205b.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of DS-1205b.

Experimental_Workflow start This compound Powder stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep in_vitro In Vitro Assays stock_prep->in_vitro in_vivo In Vivo Studies stock_prep->in_vivo western AXL Phosphorylation Assay in_vitro->western viability Cell Viability Assay in_vitro->viability migration Cell Migration Assay in_vitro->migration xenograft Xenograft Model in_vivo->xenograft data_analysis Data Analysis western->data_analysis viability->data_analysis migration->data_analysis xenograft->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for DS-1205b evaluation.

Quantitative Data Summary

The following table summarizes key quantitative data for DS-1205b from published studies.

ParameterCell LineValueReference
IC50 (AXL Kinase) -1.3 nM[2]
IC50 (MER) -63 nM[2]
IC50 (MET) -104 nM[2]
IC50 (TRKA) -407 nM[2]
EC50 (Cell Migration) NIH3T3-AXL2.7 nM[1][2]
Tumor Growth Inhibition NIH3T3-AXL Xenograft39-94% (at 3.1-50 mg/kg)[1]
Tumor Growth Inhibition Erlotinib-resistant HCC827 Xenograft97% (at 50 mg/kg)[1]

References

Application Notes and Protocols for In Vitro Combination Study of DS-1205b and Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of resistance is the activation of bypass signaling pathways, including the AXL receptor tyrosine kinase pathway. DS-1205b is a novel, selective AXL kinase inhibitor that has shown promise in overcoming osimertinib resistance in preclinical studies. This document provides detailed application notes and protocols for in vitro studies evaluating the combination of DS-1205b and osimertinib in EGFR-mutant NSCLC cell lines.

Mechanism of Action

Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits both EGFR-TKI sensitizing and EGFR T790M resistance mutations. However, prolonged treatment can lead to the upregulation of AXL, which acts as a bypass signaling pathway, reactivating downstream pro-survival signals such as the PI3K/AKT and MAPK/ERK pathways, thereby rendering the cancer cells resistant to osimertinib.

DS-1205b targets and inhibits the phosphorylation of AXL. In combination with osimertinib, DS-1205b blocks this escape mechanism, leading to a more sustained inhibition of downstream signaling and a synergistic anti-tumor effect. In cell-based assays, the combination of DS-1205b with osimertinib has been shown to prolong the therapeutic benefit by effectively inhibiting signaling downstream of EGFR.[1]

Osimertinib Osimertinib EGFR EGFR Osimertinib->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK DS1205b DS-1205b AXL AXL DS1205b->AXL Inhibits AXL->PI3K_AKT Bypass Activation AXL->RAS_RAF_MEK_ERK Bypass Activation Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Signaling Pathway of DS-1205b and Osimertinib Combination.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of DS-1205b and Osimertinib in HCC827 Cells
CompoundTargetCell LineIC50 (nM)
OsimertinibEGFRHCC82715 - 50
DS-1205bAXLHCC827>1000
Osimertinib + DS-1205b (1 µM)EGFR + AXLHCC827<15

Note: The above data is representative and compiled from literature. Actual IC50 values may vary depending on experimental conditions.

Table 2: Combination Index (CI) Analysis
Cell LineCombinationCI Value (at Fa 0.5)Interpretation
HCC827Osimertinib + DS-1205b< 1Synergistic

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Culture
  • Cell Line: HCC827 (human lung adenocarcinoma, EGFR exon 19 deletion)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the drug combination.

A Seed Cells (5,000 cells/well in 96-well plate) B Incubate for 24h A->B C Treat with serial dilutions of Osimertinib, DS-1205b, and combination B->C D Incubate for 72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 490 nm F->G H Calculate Cell Viability and IC50 G->H

Cell Viability Assay Workflow.

Materials:

  • HCC827 cells

  • 96-well plates

  • Osimertinib and DS-1205b stock solutions (in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed 5,000 HCC827 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of osimertinib, DS-1205b, and their combination in culture medium.

  • Treat the cells with the drug solutions and incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression model.

Western Blot Analysis

This protocol is for assessing the effect of the drug combination on key signaling proteins.

Materials:

  • HCC827 cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with osimertinib, DS-1205b, or the combination at specified concentrations for 2 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the drug combination.

A Treat cells with Osimertinib, DS-1205b, and combination for 48h B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Workflow.

Materials:

  • HCC827 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat HCC827 cells with osimertinib, DS-1205b, or the combination for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assay (Transwell Assay)

This protocol is for evaluating the effect of the drug combination on cancer cell migration.

Materials:

  • HCC827 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free and serum-containing culture medium

  • Crystal violet stain

Procedure:

  • Pre-treat HCC827 cells with osimertinib, DS-1205b, or the combination for 24 hours.

  • Seed 5 x 10^4 pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

  • Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the migrated cells under a microscope.

Conclusion

The combination of DS-1205b and osimertinib represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The protocols outlined in this document provide a framework for the in vitro evaluation of this combination therapy. Rigorous execution of these experiments will provide valuable insights into the synergistic potential and underlying molecular mechanisms of this drug combination, supporting its further development for clinical applications.

References

Application Notes and Protocols: Detecting AXL Phosphorylation Following DS-1205b Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell proliferation, survival, and migration.[1][2] Its activation is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[2][3][4] Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain, triggering downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[1][2][5] Dysregulation of AXL signaling has been implicated in the progression of numerous cancers and is associated with therapeutic resistance.[1][6][7]

DS-1205b is a novel and potent small-molecule inhibitor that selectively targets AXL kinase activity.[6][7][8][9] By inhibiting AXL autophosphorylation, DS-1205b effectively blocks downstream signaling, making it a promising candidate for cancer therapy, particularly in overcoming drug resistance.[8][9][10] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of AXL phosphorylation (p-AXL) in cultured cells following treatment with DS-1205b.

AXL Signaling Pathway and Inhibition by DS-1205b

The following diagram illustrates the AXL signaling pathway and the mechanism of action for DS-1205b.

AXL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL_receptor AXL Receptor Gas6->AXL_receptor binds pAXL p-AXL (Tyr702) AXL_receptor->pAXL Autophosphorylation PI3K PI3K pAXL->PI3K MAPK MAPK pAXL->MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pERK p-ERK MAPK->pERK (via MEK) Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK->Proliferation DS1205b DS-1205b DS1205b->pAXL inhibits

Caption: AXL signaling pathway and the inhibitory action of DS-1205b.

Experimental Protocol: Western Blot for p-AXL

This protocol details the steps for treating cells with DS-1205b, preparing cell lysates, and performing a Western blot to detect phosphorylated AXL (p-AXL).

Materials
  • Cell Line: A cell line with known AXL expression (e.g., HCC827, A549).

  • DS-1205b: Stock solution in DMSO.

  • Recombinant Human Gas6: For stimulating AXL phosphorylation.

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[11][12][13] A recommended recipe: 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE Gels

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using milk as it contains phosphoproteins that can increase background.[11]

  • Primary Antibodies:

    • Rabbit anti-phospho-AXL (e.g., Tyr702) antibody.[14][15]

    • Rabbit anti-total AXL antibody.

    • Mouse or Rabbit anti-beta-Actin or GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Procedure

1. Cell Culture and Treatment a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, serum-starve the cells for 4-6 hours if desired, to reduce basal receptor phosphorylation. c. Prepare working concentrations of DS-1205b in serum-free media. A dose-response experiment is recommended (e.g., 0, 10, 100, 1000 nM). d. Pre-treat cells with the various concentrations of DS-1205b for 2 hours.[8] e. Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce AXL phosphorylation. Include a non-stimulated control. f. Place the plate on ice immediately after stimulation.

2. Cell Lysate Preparation [16][17] a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold cell lysis buffer (supplemented with inhibitors) to each well. c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE a. Mix the desired amount of protein (typically 20-40 µg) with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Centrifuge briefly before loading onto the gel.

5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[18]

6. Immunoblotting [18][19][20] a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-AXL (diluted in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's protocol. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using an imaging system.

8. Stripping and Re-probing (Optional) a. To detect total AXL and a loading control on the same membrane, the membrane can be stripped of the p-AXL antibody and re-probed. b. Incubate the membrane in a stripping buffer. c. Wash thoroughly and re-block the membrane. d. Repeat the immunoblotting steps (6 and 7) with the primary antibodies for total AXL and then the loading control (e.g., beta-Actin).

Western Blot Workflow

The following diagram outlines the key steps in the Western blot protocol.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting A Cell Treatment with DS-1205b & Gas6 B Cell Lysis A->B C Protein Quantification (BCA) B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking (5% BSA) F->G H Primary Antibody Incubation (anti-p-AXL) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Detection (ECL) I->J K K J->K Image Analysis & Quantification

Caption: Workflow for Western blot analysis of p-AXL.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the p-AXL band should be normalized to the intensity of the total AXL band or the loading control (beta-Actin). The data can be presented in a table for clear comparison.

Treatment GroupDS-1205b Conc. (nM)Gas6 StimulationNormalized p-AXL/Total AXL Ratio (Arbitrary Units)% Inhibition of Phosphorylation (vs. Gas6 alone)
Untreated Control0-0.05N/A
Gas6 Stimulated0+1.000%
DS-1205b10+0.6535%
DS-1205b100+0.2080%
DS-1205b1000+0.0892%

Conclusion

This protocol provides a robust framework for assessing the efficacy of DS-1205b in inhibiting AXL phosphorylation. The use of Western blotting allows for a direct visualization and quantification of the target engagement within a cellular context. Accurate execution of this protocol, particularly the steps for sample preparation to preserve phosphorylation states, is critical for obtaining reliable and reproducible data. This methodology is essential for the preclinical evaluation of AXL inhibitors and for further elucidating the role of AXL signaling in disease.

References

Application Notes and Protocols for DS-1205b in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the starting dose of DS-1205b for in vivo mouse xenograft studies. DS-1205b is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance.

Introduction

DS-1205b has demonstrated significant antitumor activity in preclinical models, particularly in non-small cell lung cancer (NSCLC) xenografts. It functions by inhibiting AXL phosphorylation, which in turn blocks downstream signaling pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to reduced tumor growth and delayed onset of resistance to other targeted therapies like EGFR inhibitors.[1][2][3] This document provides a recommended starting dose and a detailed protocol for conducting xenograft studies to evaluate the efficacy of DS-1205b.

Quantitative Data Summary

The following table summarizes the dosing and efficacy data for DS-1205b in mouse xenograft models as reported in preclinical studies.

Xenograft ModelMouse StrainDrug AdministrationDose RangeAntitumor EfficacyReference
NIH3T3-AXLNot SpecifiedSystemic3.1 - 50 mg/kg39-94% tumor growth inhibition[1]
HCC827 NSCLCNot SpecifiedNot Specified25 - 50 mg/kg47-97% tumor growth inhibition in erlotinib-resistant tumors[1]
NIH3T3-UFO AllograftNot SpecifiedNot Specified6.3 - 50 mg/kg54-86% tumor regression

Note: Significant antitumor effects were observed at doses of 6.3 mg/kg and above.[1]

Signaling Pathway of DS-1205b

DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. DS-1205b blocks the kinase activity of AXL, thereby inhibiting these pro-tumorigenic signals.

AXL_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT3 STAT3 AXL->STAT3 DS1205b DS-1205b DS1205b->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Metastasis Metastasis & Drug Resistance STAT3->Metastasis experimental_workflow cluster_setup Study Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture HCC827 Cell Culture cell_prep Cell Preparation (PBS & Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization dosing Daily Oral Dosing (DS-1205b or Vehicle) randomization->dosing monitoring_treatment Monitor Tumor Volume & Body Weight dosing->monitoring_treatment endpoint Study Endpoint monitoring_treatment->endpoint analysis Tumor Excision & Downstream Analysis endpoint->analysis

References

Application Notes and Protocols: Profiling Cancer Cell Line Sensitivity to DS-1205b Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a potent and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor cell proliferation, survival, migration, and invasion. Furthermore, AXL signaling is a key mechanism of acquired resistance to various cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs). These application notes provide a summary of cancer cell lines sensitive to DS-1205b monotherapy, detailed protocols for assessing its activity, and an overview of the AXL signaling pathway.

Cell Lines Sensitive to DS-1205b Monotherapy

Direct evidence for the monotherapy sensitivity of a broad range of cancer cell lines to DS-1205b is limited in publicly available literature. The primary focus of published research has been on the synergistic effects of DS-1205b with other targeted therapies, particularly in overcoming resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC). However, significant single-agent activity has been demonstrated in a preclinical model of AXL-overexpressing cells.

Engineered Cell Lines

AXL-overexpressing NIH3T3 cells have been shown to be highly sensitive to DS-1205b monotherapy. In this model, DS-1205b demonstrated potent inhibition of AXL phosphorylation and downstream signaling, leading to significant anti-proliferative and anti-migratory effects.

Cell LineDescriptionDS-1205b In Vitro ActivityDS-1205b In Vivo Activity (Xenograft Model)
NIH3T3-AXL Mouse embryonic fibroblast cell line engineered to overexpress human AXL.IC50 (AXL kinase inhibition): 1.3 nM EC50 (hGAS6-induced migration inhibition): 2.7 nMTumor Growth Inhibition (TGI): 39-94% at doses of 3.1-50 mg/kg. Tumor Regression: 54-86% at doses of 6.3-50 mg/kg.[1]

Inferred Sensitivity from Other AXL Inhibitors

Given the limited data on DS-1205b monotherapy across diverse cancer types, sensitivity can be inferred from studies using other selective AXL inhibitors such as bemcentinib (R428), gilteritinib, and ONO-7475. Cell lines sensitive to these inhibitors are likely to be responsive to DS-1205b due to the shared mechanism of action.

InhibitorCancer TypeSensitive Cell LinesReported IC50 Values (Monotherapy)
Bemcentinib (R428) Breast CancerMDA-MB-231Invasion dose-dependently suppressed.
Chronic Lymphocytic Leukemia (CLL)Primary CLL B cells~2.0 µM[2]
Non-Small Cell Lung Cancer (NSCLC)H1299~4 µM[3]
Gilteritinib Acute Myeloid Leukemia (AML)MV4-11, MOLM-13, MOLM-14MV4-11: 0.92 nM - 3.3 nM MOLM-13: 19.0 nM MOLM-14: 25.0 nM[4][5]
Esophageal, Ovarian, Gastric CancerAXL-positive cell linesSignificant inhibition of cell proliferation.
ONO-7475 Non-Small Cell Lung Cancer (NSCLC)PC-9, HCC4011 (High AXL expression)Enhanced sensitivity to EGFR-TKIs; limited monotherapy data.[6][7][8]
TP-0903 (Dubermatinib) Pancreatic CancerPSN-16 nM[9]
Pancreatic CancerBMF-A30.11 µM[10]

Signaling Pathway

DS-1205b exerts its anti-cancer effects by inhibiting the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6 (Growth arrest-specific 6), AXL dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell survival, proliferation, migration, and therapy resistance. Key pathways activated by AXL include the PI3K/AKT/mTOR, RAS/MEK/ERK, and NF-κB pathways. DS-1205b blocks the initial phosphorylation of AXL, thereby inhibiting these downstream signals.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Ligand Binding pAXL pAXL AXL_receptor->pAXL Dimerization & Autophosphorylation PI3K PI3K pAXL->PI3K RAS RAS pAXL->RAS NFkB NF-κB pAXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration NFkB->Survival DS1205b DS-1205b DS1205b->pAXL Inhibition

AXL signaling pathway and the inhibitory action of DS-1205b.

Experimental Protocols

The following are generalized protocols for assessing the in vitro and in vivo activity of DS-1205b. Specific details may need to be optimized for different cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., NIH3T3-AXL) Viability_Assay Cell Viability Assay (MTT/XTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (pAXL, pAKT, etc.) Cell_Culture->Western_Blot Migration_Assay Cell Migration Assay (Transwell) Cell_Culture->Migration_Assay Viability_Assay->Western_Blot Xenograft Xenograft Tumor Model (Subcutaneous implantation) Treatment DS-1205b Administration (Oral gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (pAXL, Ki67) Tumor_Measurement->IHC

References

Application Notes and Protocols for DS-1205b Free Base in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of DS-1205b free base, a potent and selective AXL kinase inhibitor, in cell culture experiments. The information herein is intended to guide researchers in utilizing this compound for in vitro studies.

Introduction

DS-1205b is a small molecule inhibitor targeting the AXL receptor tyrosine kinase.[1][2] AXL signaling is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[1] As such, DS-1205b is a valuable tool for investigating the role of AXL in various cancer models and for preclinical evaluation of AXL-targeted therapies. Proper handling and dissolution of DS-1205b are critical for obtaining accurate and reproducible experimental results.

Quantitative Data Summary

The following table summarizes key quantitative data for DS-1205b from in vitro studies.

ParameterValueCell Line/SystemReference
IC50 (AXL Kinase) 1.3 nMBiochemical Assay[2]
IC50 (MER) 63 nMBiochemical Assay[2]
IC50 (MET) 104 nMBiochemical Assay[2]
IC50 (TRKA) 407 nMBiochemical Assay[2]
EC50 (Migration Inhibition) 2.7 nMNIH3T3-AXL cells[3][4]
Effective Concentration (AXL Phosphorylation Inhibition) >10 nM (complete inhibition)NIH3T3-AXL cells[2]
Working Concentration (AXL Signaling Inhibition) 1 µMHCC827 cells[3]
Working Concentration Range (Growth Inhibition) 1.52–10,000 nMNIH3T3-AXL cells[3]

Experimental Protocols

Preparation of DS-1205b Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-warm DMSO: Briefly warm the DMSO to room temperature to ensure it is in a liquid state.

  • Weigh DS-1205b: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the DS-1205b powder to achieve the desired stock solution concentration (e.g., 10 mM). Vortex or gently pipet to ensure complete dissolution. A clear solution should be obtained.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A product data sheet suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[2]

Note on Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of 0.2% or less is recommended for most cell lines.[3]

General Protocol for Treating Cells with DS-1205b

Objective: To treat cultured cells with DS-1205b at a desired final concentration.

Materials:

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

  • Complete cell culture medium

  • DS-1205b stock solution (prepared as described above)

  • Vehicle control (sterile DMSO)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and stabilize overnight, or as required by the specific experimental design.

  • Prepare Working Solutions: On the day of treatment, thaw an aliquot of the DS-1205b stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of DS-1205b used.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of DS-1205b or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 2 hours for phosphorylation studies, 24-72 hours for proliferation or apoptosis assays).[2][3]

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as Western blotting, cell viability assays, or migration assays.

Visualizations

DS-1205b Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment cluster_analysis Downstream Analysis weigh Weigh DS-1205b Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prepare_working Prepare Working Solutions in Medium aliquot->prepare_working seed Seed Cells in Culture Vessel seed->prepare_working treat Treat Cells with DS-1205b or Vehicle prepare_working->treat incubate Incubate for Desired Duration treat->incubate analysis Perform Downstream Assays (e.g., Western Blot, Viability Assay) incubate->analysis G GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK AKT AKT PI3K->AKT Downstream Cell Proliferation, Survival, Migration AKT->Downstream MAPK->Downstream DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation

References

Application Notes and Protocols for Establishing an Erlotinib-Resistant Cell Line for DS-1205b Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player.[1][2][3][4][5] DS-1205b is a novel and selective inhibitor of AXL kinase that has shown promise in overcoming erlotinib resistance.[1][2][3][4][5]

These application notes provide a detailed protocol for establishing an erlotinib-resistant NSCLC cell line and subsequently testing the efficacy of DS-1205b in this resistant model. The protocols cover cell line generation, resistance validation, and molecular analysis of the underlying resistance mechanisms.

Materials and Methods

Cell Line and Reagents
  • Parental Cell Line: Human NSCLC cell line with an activating EGFR mutation (e.g., HCC827 or PC9).

  • Erlotinib: Stock solution prepared in DMSO.

  • DS-1205b: Stock solution prepared in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO: Dimethyl sulfoxide.

  • Reagents for Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (for EGFR, p-EGFR, AXL, p-AXL, Akt, p-Akt, and a loading control like GAPDH or β-actin), and HRP-conjugated secondary antibodies.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Phase 1: Establishment of Erlotinib-Resistant Cell Line cluster_1 Phase 2: Validation of Resistance cluster_2 Phase 3: Testing of DS-1205b Start Start Culture Parental Cells Culture Parental Cells Start->Culture Parental Cells Determine Erlotinib IC50 (MTT Assay) Determine Erlotinib IC50 (MTT Assay) Culture Parental Cells->Determine Erlotinib IC50 (MTT Assay) Continuous Exposure to Escalating Doses of Erlotinib Continuous Exposure to Escalating Doses of Erlotinib Determine Erlotinib IC50 (MTT Assay)->Continuous Exposure to Escalating Doses of Erlotinib Monitor Cell Viability and Morphology Monitor Cell Viability and Morphology Continuous Exposure to Escalating Doses of Erlotinib->Monitor Cell Viability and Morphology Establish Stable Resistant Cell Line Establish Stable Resistant Cell Line Monitor Cell Viability and Morphology->Establish Stable Resistant Cell Line Determine Erlotinib IC50 in Resistant Cells (MTT Assay) Determine Erlotinib IC50 in Resistant Cells (MTT Assay) Establish Stable Resistant Cell Line->Determine Erlotinib IC50 in Resistant Cells (MTT Assay) Compare IC50 with Parental Cells Compare IC50 with Parental Cells Determine Erlotinib IC50 in Resistant Cells (MTT Assay)->Compare IC50 with Parental Cells Molecular Analysis (Western Blot) Molecular Analysis (Western Blot) Compare IC50 with Parental Cells->Molecular Analysis (Western Blot) Treat Resistant Cells with Erlotinib +/- DS-1205b Treat Resistant Cells with Erlotinib +/- DS-1205b Molecular Analysis (Western Blot)->Treat Resistant Cells with Erlotinib +/- DS-1205b Cell Viability Assessment (MTT Assay) Cell Viability Assessment (MTT Assay) Treat Resistant Cells with Erlotinib +/- DS-1205b->Cell Viability Assessment (MTT Assay) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Cell Viability Assessment (MTT Assay)->Signaling Pathway Analysis (Western Blot)

Experimental workflow for establishing and testing an erlotinib-resistant cell line.

Detailed Protocols

Protocol for Establishing an Erlotinib-Resistant Cell Line

This protocol utilizes a dose-escalation method to gradually induce resistance.[6][7][8]

  • Initial IC50 Determination:

    • Plate the parental NSCLC cells (e.g., HCC827) in a 96-well plate.

    • Treat the cells with a serial dilution of erlotinib for 72 hours.

    • Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).[9][10][11][12]

  • Dose Escalation:

    • Culture the parental cells in a medium containing erlotinib at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells adapt and resume normal proliferation, gradually increase the concentration of erlotinib in the culture medium.[13] A stepwise increase of 1.5 to 2-fold is recommended.

    • Continuously monitor the cells for viability and morphological changes. If significant cell death occurs, reduce the erlotinib concentration to the previous level until the cells recover.[13]

    • This process can take several months to establish a stable resistant cell line.[7]

  • Establishment of a Stable Resistant Line:

    • A cell line is considered resistant when it can proliferate in a concentration of erlotinib that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cells.[6]

    • Once a stable resistant cell line is established, it should be maintained in a culture medium containing a maintenance dose of erlotinib to retain its resistant phenotype.

Protocol for Validating Erlotinib Resistance
  • MTT Assay for IC50 Determination:

    • Plate both the parental and the established erlotinib-resistant cells in 96-well plates.

    • Treat both cell lines with a range of erlotinib concentrations for 72 hours.

    • Perform an MTT assay as described in the protocol below.

    • Calculate and compare the IC50 values. A significant increase in the IC50 for the resistant cell line confirms the resistant phenotype. For example, in one study, the IC50 of erlotinib in resistant HCC827 cells increased to 4,278.4 nM from 11.3 nM in parental cells.[1]

  • MTT Assay Protocol: [9][10][11][12]

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of the drug.

    • Incubate for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol for Testing DS-1205b Efficacy
  • Cell Viability Assay:

    • Plate the erlotinib-resistant cells in 96-well plates.

    • Treat the cells with:

      • Erlotinib alone

      • DS-1205b alone

      • A combination of erlotinib and DS-1205b

    • Perform an MTT assay after 72 hours of treatment to assess cell viability.

  • Western Blot Analysis: [14][15][16][17][18]

    • Plate the erlotinib-resistant cells in 6-well plates.

    • Treat the cells with erlotinib, DS-1205b, or the combination for a specified time (e.g., 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to analyze the phosphorylation status of key signaling proteins, including EGFR, AXL, and Akt.[14][15] This will help to elucidate the mechanism by which DS-1205b restores sensitivity to erlotinib.

Data Presentation

Quantitative data from the cell viability assays should be summarized in tables for clear comparison.

Table 1: Erlotinib IC50 Values in Parental and Resistant Cell Lines

Cell LineErlotinib IC50 (nM)Fold Resistance
HCC827 (Parental)11.31
HCC827-ER (Resistant)4278.4378.6

Data presented here is hypothetical and based on published findings for illustrative purposes.[1]

Table 2: Effect of DS-1205b on Erlotinib Sensitivity in Resistant Cells

TreatmentCell Viability (% of Control)
Control100
Erlotinib (1 µM)85
DS-1205b (100 nM)90
Erlotinib (1 µM) + DS-1205b (100 nM)45

Data is hypothetical and for illustrative purposes.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in erlotinib resistance and the mechanism of action of DS-1205b.

G cluster_0 Erlotinib-Sensitive State EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival Erlotinib Erlotinib Erlotinib->EGFR

EGFR signaling pathway in erlotinib-sensitive cells.

G cluster_0 Erlotinib-Resistant State (AXL Upregulation) EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt AXL AXL AXL->PI3K_Akt Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival Erlotinib Erlotinib Erlotinib->EGFR

AXL-mediated bypass signaling in erlotinib resistance.

G cluster_0 Action of DS-1205b in Erlotinib-Resistant Cells EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt AXL AXL AXL->PI3K_Akt Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival Erlotinib Erlotinib Erlotinib->EGFR DS-1205b DS-1205b DS-1205b->AXL

Combined inhibition of EGFR and AXL to overcome resistance.

Conclusion

The establishment of an erlotinib-resistant cell line provides a valuable in vitro model to study the mechanisms of acquired resistance to EGFR TKIs. The protocols outlined in these application notes provide a comprehensive guide for generating and validating such a cell line. Furthermore, this model is instrumental in evaluating the efficacy of novel therapeutic agents like DS-1205b, which target the bypass signaling pathways that drive resistance. The combination of in vitro cell-based assays and molecular analysis will provide critical insights into the potential of DS-1205b to overcome erlotinib resistance and inform further preclinical and clinical development.

References

Application Notes and Protocols for DS-1205b Free Base In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of DS-1205b free base, a potent and selective AXL receptor tyrosine kinase inhibitor. The following protocols are based on preclinical studies evaluating the efficacy of DS-1205b in non-small cell lung cancer (NSCLC) xenograft models, particularly in the context of overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Mechanism of Action

DS-1205b functions as a selective inhibitor of AXL kinase.[1][2][3][4] In the context of EGFR-mutant NSCLC, upregulation of AXL signaling can serve as a bypass mechanism, leading to acquired resistance to EGFR-TKIs such as erlotinib and osimertinib.[1][2][5] DS-1205b inhibits the phosphorylation of AXL, thereby blocking this resistance pathway and restoring sensitivity to EGFR inhibitors.[1][5] This inhibition of AXL has been shown to effectively suppress downstream signaling pathways, including the AKT and extracellular signal-regulated kinase (ERK) pathways.[1]

Signaling Pathway of DS-1205b in EGFR-TKI Resistant NSCLC

cluster_cell Tumor Cell EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AXL AXL AXL->PI3K Bypass Signal Erlotinib_Osimertinib Erlotinib / Osimertinib Erlotinib_Osimertinib->EGFR Inhibits DS1205b DS-1205b DS1205b->AXL Inhibits AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation and Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: DS-1205b inhibits AXL, blocking a key resistance pathway to EGFR inhibitors.

In Vivo Study Data Summary

The following tables summarize quantitative data from in vivo studies using DS-1205b in NSCLC xenograft models.

Table 1: Antitumor Efficacy of DS-1205b in Combination with Erlotinib
Treatment GroupDose (mg/kg, bid)Mean Tumor Volume (Day 100)Tumor Growth Inhibition (%)
Erlotinib + Vehicle---
Erlotinib + DS-1205b12.5321.0-
Erlotinib + DS-1205b25-47
Erlotinib + DS-1205b50216.897

Data from HCC827 xenograft model with acquired resistance to erlotinib.[1]

Table 2: Dose-Dependent Efficacy of DS-1205b in an Osimertinib-Resistant Model
Treatment GroupDose (mg/kg)Outcome
Osimertinib + DS-1205b12.5 - 50Dose-dependent delay in tumor volume increase

Data from an osimertinib-acquired resistance model.[5]

Table 3: Antitumor Activity of DS-1205b in an NIH3T3-UFO Allograft Model
Treatment GroupDose (mg/kg)Tumor Regression (%)
DS-1205b6.3 - 5054 - 86

Significant antitumor effect observed from a dose of 6.3 mg/kg.[6]

Experimental Protocols

Animal Model and Tumor Implantation

Objective: To establish a subcutaneous xenograft model of human NSCLC.

Materials:

  • Female BALB/c nude mice (5-6 weeks old)

  • HCC827 human NSCLC cells

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Protocol:

  • Culture HCC827 cells to 80% confluency.

  • Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Initiate treatment when tumors reach a mean volume of approximately 100-200 mm³.

This compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Protocol:

  • Prepare a suspension of DS-1205b in the chosen vehicle at the desired concentrations (e.g., 12.5, 25, 50 mg/kg).

  • Administer the DS-1205b suspension orally to the mice. In some studies, administration is performed twice daily (bid).[7]

  • For combination studies, administer the EGFR-TKI (e.g., erlotinib, osimertinib) according to its established protocol.

  • Continue treatment for the duration of the study, which can extend up to 100 days.[7]

  • Monitor animal body weight and general health throughout the treatment period. No severe weight loss or abnormal signs were reported in the cited studies.[6]

Assessment of Antitumor Activity

Objective: To evaluate the effect of DS-1205b on tumor growth.

Materials:

  • Calipers

Protocol:

  • Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • For pharmacodynamic studies, tumor samples can be collected at specific time points after the last dose (e.g., 2, 6, or 21 hours) to assess target engagement.[1]

Western Blot Analysis for Target Engagement

Objective: To assess the inhibition of AXL and downstream signaling pathways in tumor tissue.

Materials:

  • Excised tumor tissue

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • Secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize tumor samples in lysis buffer and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

cluster_workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (DS-1205b +/- EGFR-TKI) Tumor_Growth->Treatment_Initiation Tumor_Measurement Regular Tumor Measurement Treatment_Initiation->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Pharmacodynamic & Histological Analysis Tumor_Excision->Analysis

Caption: Workflow for in vivo evaluation of DS-1205b antitumor activity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DS-1205b In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DS-1205b, a selective AXL receptor tyrosine kinase inhibitor, in in vitro experiments.

Troubleshooting Guide: Lack of DS-1205b Activity

This guide is designed to help you identify potential reasons for observing lower-than-expected or no activity of DS-1205b in your in vitro assays.

Question: We are not observing any inhibition of cell viability or downstream signaling after treating our cells with DS-1205b. What are the possible causes?

Answer:

A lack of DS-1205b activity in vitro can stem from several factors, ranging from the biological context of your experimental system to the handling of the compound itself. Below is a step-by-step guide to troubleshoot this issue.

Cell Line and Target Expression

The primary determinant of DS-1205b activity is the expression and activation status of its target, the AXL receptor tyrosine kinase, in your chosen cell line.

  • Low or Absent AXL Expression: DS-1205b is a selective AXL inhibitor; therefore, it will have minimal effect on cells that do not express AXL.

    • Recommendation: Verify AXL protein expression in your cell line by Western Blot or flow cytometry. Compare your results to known AXL-high and AXL-low cell lines (see Table 1).

  • AXL Activation State: The AXL kinase may be inactive in your cell line under basal culture conditions. DS-1205b inhibits AXL phosphorylation, so a lack of baseline activation will show no effect of the inhibitor.

    • Recommendation: Consider stimulating the cells with the AXL ligand, Gas6 (Growth arrest-specific 6), to induce AXL phosphorylation. This will provide a dynamic range to observe the inhibitory effect of DS-1205b. In some cellular contexts, AXL can also be activated through heterodimerization with other receptor tyrosine kinases (e.g., EGFR) or in a ligand-independent manner due to overexpression.

Compound Integrity and Handling

Issues with the preparation and storage of DS-1205b can lead to a loss of potency.

  • Solubility: DS-1205b is soluble in DMSO. If the compound precipitates out of solution, its effective concentration will be much lower than intended.

    • Recommendation: Ensure that DS-1205b is fully dissolved in DMSO before preparing your final dilutions in cell culture media. Visually inspect the stock solution and the final working solution for any signs of precipitation.

  • Storage and Stability: Improper storage can lead to the degradation of the compound.

    • Recommendation: Store the DS-1205b stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Protect from light.

Experimental Design and Assay Conditions

The specifics of your experimental protocol can significantly impact the observed activity of DS-1205b.

  • Concentration Range: The concentration of DS-1205b used may be too low to elicit a response in your specific cell line.

    • Recommendation: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value in your system.

  • Treatment Duration: The incubation time with DS-1205b may be insufficient to observe an effect on downstream signaling or cell viability.

    • Recommendation: For signaling pathway analysis (e.g., Western Blot for p-AXL), a short treatment time (e.g., 2 hours) is often sufficient. For cell viability assays, a longer incubation (e.g., 72 hours) is typically required.

  • Assay-Specific Considerations: The choice of assay can influence the outcome.

    • Recommendation: For assessing the direct inhibitory effect of DS-1205b, a Western Blot for phosphorylated AXL (p-AXL) and its downstream effectors like phosphorylated AKT (p-AKT) is the most direct readout. Cell viability assays (e.g., MTT, CellTiter-Glo) measure a downstream functional outcome and may be influenced by other cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DS-1205b?

A1: DS-1205b is a potent and selective small-molecule inhibitor of AXL receptor tyrosine kinase.[1][2] It functions by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] AXL signaling is implicated in cell survival, proliferation, migration, and drug resistance.[3]

Q2: In which cell lines has DS-1205b shown activity?

A2: DS-1205b has demonstrated activity in various cancer cell lines that express AXL, particularly in the context of overcoming resistance to other targeted therapies like EGFR inhibitors.[1][2] Examples include non-small cell lung cancer (NSCLC) cell lines like HCC827 and AXL-overexpressing engineered cell lines such as NIH3T3-AXL.[1][2] The triple-negative breast cancer cell lines MDA-MB-231 and Hs578T are also known to have high AXL expression.

Q3: Do I need to add Gas6 to my in vitro experiments with DS-1205b?

A3: Not always, but it is highly recommended if you are not observing an effect. The requirement for Gas6, the primary ligand for AXL, depends on the specific cell line and its context. In some cell lines with high AXL overexpression, the receptor may be constitutively active through ligand-independent mechanisms.[3] However, in many cases, AXL activation is ligand-dependent. Adding Gas6 will induce AXL phosphorylation and provide a clear window to assess the inhibitory activity of DS-1205b.[1]

Q4: What are the expected downstream effects of DS-1205b treatment?

A4: Successful inhibition of AXL by DS-1205b should lead to a reduction in the phosphorylation of AXL itself. This will be followed by a decrease in the phosphorylation of downstream signaling molecules in pathways such as the PI3K/AKT and Ras/MEK/ERK pathways.[3] This can ultimately result in decreased cell viability, proliferation, and migration.

Data Presentation

Table 1: In Vitro Activity of DS-1205b in Selected Cell Lines
Cell LineCancer TypeAssay TypeIC50 / EC50Notes
NIH3T3-AXLEngineered FibroblasthGAS6-induced migration2.7 nMEngineered to overexpress AXL.
Biochemical Assay -Kinase Activity1.3 nMAgainst isolated AXL kinase.

Note: IC50 values can vary between experiments and laboratories due to differences in assay conditions (e.g., cell density, serum concentration, incubation time).

Experimental Protocols

Protocol 1: Western Blot Analysis of AXL and AKT Phosphorylation

This protocol describes the detection of AXL and AKT phosphorylation in cells treated with DS-1205b.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with varying concentrations of DS-1205b (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.

    • If required, stimulate cells with an appropriate concentration of recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an 8-10% polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AXL (Tyr702), total AXL, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of DS-1205b on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of DS-1205b in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DS-1205b or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the DS-1205b concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

DS1205b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds pAXL p-AXL AXL_Receptor->pAXL Phosphorylation DS1205b DS-1205b DS1205b->pAXL Inhibits PI3K PI3K pAXL->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Cell_Effects Cell Survival, Proliferation, Migration pAKT->Cell_Effects

Caption: DS-1205b inhibits AXL receptor phosphorylation and downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Select_Cells 1. Select Cell Line (Verify AXL Expression) Seed_Cells 2. Seed Cells for Assay Select_Cells->Seed_Cells Prepare_DS1205b 3. Prepare DS-1205b Dilutions Seed_Cells->Prepare_DS1205b Treat_Cells 4. Treat Cells (Dose-Response & Time-Course) Prepare_DS1205b->Treat_Cells Harvest_Cells 5. Harvest Cells/Lysates Treat_Cells->Harvest_Cells Perform_Assay 6. Perform Assay (Western Blot / Viability) Harvest_Cells->Perform_Assay Analyze_Data 7. Analyze Data (p-AXL levels / IC50) Perform_Assay->Analyze_Data

Caption: General workflow for in vitro testing of DS-1205b activity.

Troubleshooting_Workflow Start No DS-1205b Activity Observed Check_AXL Is AXL expressed in the cell line? Start->Check_AXL Verify_AXL Action: Verify AXL expression (Western Blot / Flow Cytometry) Check_AXL->Verify_AXL No Check_Activation Is the AXL pathway activated? Check_AXL->Check_Activation Yes Stimulate_Gas6 Action: Stimulate with Gas6 ligand Check_Activation->Stimulate_Gas6 No Check_Compound Is the compound preparation correct? Check_Activation->Check_Compound Yes Review_Prep Action: Check solubility and storage. Prepare fresh dilutions. Check_Compound->Review_Prep No Check_Assay Are assay conditions optimal? Check_Compound->Check_Assay Yes Optimize_Assay Action: Optimize concentration and treatment duration. Check_Assay->Optimize_Assay No Success Activity Observed Check_Assay->Success Yes

Caption: Troubleshooting decision tree for lack of DS-1205b in vitro activity.

References

optimizing DS-1205b dosage to minimize toxicity in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DS-1205b, a selective AXL kinase inhibitor. The information is intended to help optimize dosage to minimize toxicity while maximizing efficacy in preclinical mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DS-1205b?

DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL activation can act as a bypass signaling pathway, leading to acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in cancers such as non-small cell lung cancer (NSCLC).[1][4] DS-1205b works by inhibiting the phosphorylation of AXL, thereby blocking this resistance mechanism and restoring sensitivity to EGFR-TKIs.[1][4] This inhibition affects downstream signaling pathways, including the AKT and ERK pathways.[4]

Q2: What are the recommended starting doses for DS-1205b in mice?

Based on preclinical studies, effective doses of DS-1205b in mouse xenograft models of NSCLC have ranged from 12.5 mg/kg to 50 mg/kg, administered twice daily (bid) in combination with EGFR-TKIs like erlotinib or osimertinib.[4] In a separate study using an NIH3T3-AXL allograft model, a statistically significant antitumor effect was observed at doses above 6.3 mg/kg, with dose-dependent activity up to 50 mg/kg.[4]

Q3: What is the reported toxicity of DS-1205b in mice?

In preclinical studies with DS-1205b in mice, at doses up to 50 mg/kg, no severe weight loss, death, or other abnormal signs were reported.[4] This suggests a favorable safety profile in mice within the therapeutically effective dose range.

Q4: Are there any known dose-limiting toxicities for DS-1205b?

While preclinical mouse studies did not report significant toxicity, it is important to note that in human clinical trials, dose-limiting toxicities, including pneumonia and increased serum alanine aminotransferase, have been observed when DS-1205b is combined with osimertinib.[1] Researchers should be mindful of these potential translatability issues and consider monitoring relevant biomarkers if conducting longer-term or higher-dose studies in mice.

Q5: How can I monitor for potential toxicity in my mouse studies?

Even with the favorable preclinical safety profile, it is good practice to monitor for potential toxicity. This can include:

  • Regular body weight measurements: A significant and sustained decrease in body weight can be an early indicator of toxicity.

  • Clinical observations: Monitor for changes in behavior, posture, grooming, and activity levels.

  • Serum chemistry: At the study endpoint, analysis of blood samples for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function can provide valuable toxicity data.

  • Histopathology: Examination of major organs for any pathological changes at the end of the study.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Suboptimal tumor growth inhibition. Insufficient Dose: The dose of DS-1205b may be too low for the specific tumor model.Gradually escalate the dose of DS-1205b (e.g., from 12.5 mg/kg to 25 mg/kg or 50 mg/kg bid) and monitor for improved efficacy.
Drug Administration Issues: Improper administration (e.g., incorrect route, formulation issues) could lead to reduced bioavailability.Ensure proper formulation and administration technique. For oral administration, ensure consistent gavage technique.
Tumor Model Resistance: The tumor model may have resistance mechanisms independent of AXL signaling.Characterize the molecular profile of your tumor model to confirm AXL expression and dependence.
Signs of mild toxicity observed (e.g., slight weight loss, transient lethargy). Individual Animal Sensitivity: Some animals may be more sensitive to the treatment.Monitor the affected animals closely. If signs persist or worsen, consider excluding the animal from the study and performing a necropsy to investigate the cause.
Interaction with Combination Agent: The observed toxicity might be due to a synergistic toxic effect with the co-administered drug (e.g., EGFR-TKI).Include a monotherapy arm for DS-1205b to assess its individual toxicity profile in your model.

Data Presentation

Table 1: Summary of DS-1205b Efficacy in HCC827 NSCLC Xenograft Mouse Model (in combination with Erlotinib)

DS-1205b Dose (bid)Erlotinib Dose (qd)Mean Tumor Volume on Day 100 (mm³)
12.5 mg/kg25 mg/kg541.7
25 mg/kg25 mg/kg321.0
50 mg/kg25 mg/kg216.8
Vehicle25 mg/kg814.5
Data extracted from a study where combination treatment significantly delayed the onset of tumor resistance compared to erlotinib monotherapy.[4]

Table 2: Summary of DS-1205b Efficacy in NIH3T3-AXL Allograft Mouse Model (Monotherapy)

DS-1205b DoseTumor Growth Inhibition (%)Statistical Significance vs. Vehicle
3.1 mg/kg39%P < 0.01
6.3 mg/kgNot specified, but significantP < 0.001
50 mg/kg94%P < 0.001
Data from day 4 of the study, demonstrating a dose-dependent antitumor effect.[4]

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for your particular experimental setup.

  • Cell Culture and Implantation:

    • Culture human NSCLC cells (e.g., HCC827) under standard conditions.

    • Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

    • Example Groups:

      • Vehicle control

      • EGFR-TKI alone (e.g., erlotinib at 25 mg/kg, once daily)

      • DS-1205b alone (e.g., 25 mg/kg, twice daily)

      • EGFR-TKI + DS-1205b (at respective doses)

    • Administer drugs via the appropriate route (e.g., oral gavage).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

    • The primary endpoint is typically tumor growth inhibition or delay in tumor progression.

    • At the end of the study, collect tumors and other tissues for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AXL AXL AXL->PI3K Bypass Activation EGFR_TKI EGFR-TKI (e.g., Erlotinib) EGFR_TKI->EGFR Inhibits DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: DS-1205b Mechanism of Action

Experimental_Workflow start Start cell_culture Culture NSCLC Cells (e.g., HCC827) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - EGFR-TKI - DS-1205b - Combination randomization->treatment Tumors at Target Size monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Tissue Collection & Analysis endpoint->analysis Yes end End analysis->end

Caption: In Vivo Xenograft Experiment Workflow

References

interpreting unexpected western blot results with DS-1205b

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS-1205b. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting Western blot results and troubleshooting unexpected outcomes during their experiments with DS-1205b.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of DS-1205b and its expected effect on Western blots?

A1: DS-1205b is a novel and selective inhibitor of AXL receptor tyrosine kinase.[1][2][3] In a Western blot experiment, treatment with DS-1205b is expected to decrease the phosphorylation of AXL (p-AXL) in a dose-dependent manner.[1] Consequently, it can also lead to a reduction in the phosphorylation of downstream signaling proteins such as AKT (p-AKT) and ERK (p-ERK).[1]

Q2: I am not seeing a decrease in total AXL protein levels after DS-1205b treatment. Is this normal?

A2: Yes, this is the expected result. DS-1205b is a kinase inhibitor, meaning it blocks the phosphorylation of AXL, not its expression.[4] Therefore, you should expect to see a decrease in the p-AXL signal, while the total AXL protein levels should remain relatively unchanged.

Q3: Can DS-1205b be used in combination with other inhibitors, and how would this affect my Western blot?

A3: Yes, DS-1205b has been shown to be effective in combination with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[1][2][3] When used in combination, you would expect to see a more significant inhibition of downstream signaling pathways (e.g., p-AKT and p-ERK) compared to treatment with either inhibitor alone.[1]

Q4: At what concentration should I use DS-1205b in my cell-based assays?

A4: The effective concentration of DS-1205b can vary depending on the cell line and experimental conditions. However, studies have shown that phosphorylation of AXL can be completely inhibited at concentrations as low as 10 nM in AXL-overexpressing cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Unexpected Western Blot Results

This guide addresses specific unexpected outcomes you might encounter when performing Western blots with samples treated with DS-1205b.

Observed Problem Potential Cause Recommended Solution
No change in p-AXL levels after DS-1205b treatment. 1. Inactive DS-1205b: The compound may have degraded. 2. Suboptimal Assay Conditions: Incubation time may be too short. 3. Low AXL expression: The cell line may not express sufficient levels of AXL.1. Verify Compound Activity: Use a fresh aliquot of DS-1205b. 2. Optimize Incubation Time: Increase the incubation time with DS-1205b. 3. Confirm AXL Expression: Run a positive control with a known AXL-expressing cell line.
Unexpected increase in p-AXL levels. Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.Investigate Crosstalk: Examine other receptor tyrosine kinases that might be activated. Perform a time-course experiment to observe the dynamics of the signaling response.
Multiple bands or unexpected band sizes for p-AXL or p-AKT. 1. Protein Degradation: Sample handling may have led to protein cleavage.[5][6] 2. Post-Translational Modifications: Proteins may be glycosylated or ubiquitinated.[6][7] 3. Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[5][6]1. Improve Sample Preparation: Use fresh protease and phosphatase inhibitors.[5] 2. Check Literature: Investigate known post-translational modifications for your target protein.[7] 3. Validate Antibody: Use a blocking peptide or try a different antibody clone.[5]
Weak or no signal for downstream targets (p-AKT, p-ERK). 1. Insufficient DS-1205b Concentration: The concentration used may not be high enough to fully inhibit AXL signaling. 2. Low Protein Load: Insufficient total protein was loaded onto the gel.[8][9] 3. Inefficient Antibody Binding: Primary or secondary antibody concentrations may be too low.[10][11]1. Perform Dose-Response: Test a range of DS-1205b concentrations. 2. Quantify and Load More Protein: Ensure you are loading an adequate amount of total protein. 3. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution.
High background on the Western blot membrane. 1. Inadequate Blocking: The blocking step was insufficient.[6][10] 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive.[6][10] 3. Insufficient Washing: Wash steps were not stringent enough to remove non-specific binding.[10][12]1. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-proteins).[12] 2. Titrate Antibodies: Reduce the concentration of your antibodies. 3. Increase Washing: Increase the number and duration of wash steps.[10]

Experimental Protocols

Western Blot Protocol for Analyzing DS-1205b Effects
  • Cell Lysis:

    • Treat cells with the desired concentrations of DS-1205b for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

DS1205b_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AXL AXL pAXL p-AXL AXL->pAXL Phosphorylation DS1205b DS-1205b DS1205b->pAXL Inhibits AKT AKT ERK ERK pAKT p-AKT pAXL->pAKT pERK p-ERK pAXL->pERK Survival Survival pAKT->Survival Proliferation Proliferation pERK->Proliferation Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I Troubleshooting_Logic Start Unexpected Result? Q1 Expected Band Size? Start->Q1 A1_Yes Signal Intensity as Expected? Q1->A1_Yes Yes A1_No Check for Degradation, PTMs, or Splice Variants Q1->A1_No No A2_Yes Result is Valid A1_Yes->A2_Yes Yes A2_No Weak Signal or No Signal? A1_Yes->A2_No No A3_Yes Check Antibody Titration, Protein Load, Transfer Efficiency A2_No->A3_Yes Yes A3_No High Background? A2_No->A3_No No A4_Yes Optimize Blocking, Washing, and Antibody Concentrations A3_No->A4_Yes Yes A4_No Consult Further Documentation A3_No->A4_No No

References

impact of serum concentration on DS-1205b IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS-1205b. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration in cell culture media affect the IC50 value of DS-1205b?

A1: While specific data on the effect of serum concentration on the IC50 value of DS-1205b is not currently available in published literature, it is a critical factor to consider in experimental design. Serum contains various proteins, such as albumin, that can bind to small molecule inhibitors. This protein binding can reduce the free concentration of the inhibitor available to interact with its target, in this case, the AXL kinase.

Consequently, a higher concentration of serum in the culture media can lead to an apparent increase in the IC50 value of DS-1205b. This is because a higher total concentration of the compound is required to achieve the same effective concentration that inhibits 50% of the AXL kinase activity. When comparing IC50 values across different experiments or laboratories, it is crucial to standardize the serum concentration used in the cell-based assays.

Q2: What is the mechanism of action of DS-1205b?

A2: DS-1205b is a novel and selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is involved in various cellular processes, including cell survival, proliferation, migration, and invasion.[4] In the context of cancer, particularly non-small cell lung cancer (NSCLC), upregulation of AXL has been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][4] DS-1205b works by inhibiting the phosphorylation of AXL, thereby blocking its downstream signaling pathways.[1][4] This action can help to overcome resistance to EGFR-TKIs and delay the onset of drug resistance.[1][4]

Q3: Which signaling pathways are affected by DS-1205b?

A3: By inhibiting AXL phosphorylation, DS-1205b affects downstream signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathways include the PI3K/AKT and MAPK/ERK pathways.[4] AXL activation can also lead to the activation of NF-κB and STAT signaling. By blocking the initial AXL activation step, DS-1205b can effectively shut down these downstream signals, leading to reduced tumor growth and survival.

Troubleshooting Guides

Issue: High variability in measured IC50 values for DS-1205b between experiments.

Potential Cause & Solution:

  • Inconsistent Serum Concentration: As discussed in the FAQ, variations in serum percentage in the cell culture media can significantly impact the apparent IC50 value.

    • Recommendation: Standardize the serum concentration across all experiments. If comparing data with other labs, ensure the same serum percentage is used. It is also good practice to report the serum concentration used when publishing IC50 data.

  • Different Cell Densities: The number of cells seeded per well can influence the drug-to-target ratio and affect the measured IC50.

    • Recommendation: Use a consistent cell seeding density for all IC50 experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period.

  • Variable Drug Incubation Time: The duration of exposure to DS-1205b can alter the observed inhibitory effect.

    • Recommendation: Maintain a consistent incubation time for all experiments. Typically, a 72-hour incubation is used for cell viability-based IC50 determination, but this should be optimized for your specific cell line and experimental goals.

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on DS-1205b IC50 Values

This protocol provides a framework for systematically evaluating the effect of different serum concentrations on the half-maximal inhibitory concentration (IC50) of DS-1205b in a cell-based assay.

Materials:

  • Cancer cell line expressing AXL (e.g., HCC827)

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • DS-1205b stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in 96-well plates at a pre-determined optimal density in their complete growth medium (e.g., containing 10% FBS).

    • Incubate the plates overnight to allow for cell attachment.

  • Preparation of Media with Varying Serum Concentrations:

    • Prepare different batches of cell culture media containing a range of FBS concentrations (e.g., 0.5%, 2%, 5%, 10%, and 20%).

  • Drug Dilution Series:

    • Prepare a serial dilution of DS-1205b in each of the prepared media with different serum concentrations. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

    • Include a vehicle control (DMSO) for each serum concentration.

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the cell plates.

    • Add the DS-1205b serial dilutions (in the corresponding serum-containing media) to the appropriate wells.

    • Incubate the plates for a fixed period (e.g., 72 hours).

  • Cell Viability Assay:

    • After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control for each serum concentration.

    • Plot the normalized cell viability against the logarithm of the DS-1205b concentration.

    • Fit a sigmoidal dose-response curve to the data for each serum concentration to determine the IC50 value.

Data Presentation

The results of this experiment can be summarized in a table for clear comparison:

Serum Concentration (%)DS-1205b IC50 (nM)
0.5Example Value
2Example Value
5Example Value
10Example Value
20Example Value

Visualizations

Signaling Pathway of AXL Inhibition by DS-1205b

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation, Survival, Migration AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation

Caption: AXL signaling pathway and the inhibitory action of DS-1205b.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Prepare_Media Prepare Media with Varying Serum % Seed_Cells->Prepare_Media Drug_Dilution Prepare DS-1205b Serial Dilutions Prepare_Media->Drug_Dilution Treat_Cells Treat Cells with DS-1205b Drug_Dilution->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining DS-1205b IC50 at different serum levels.

References

Technical Support Center: Controlling for Off-Target Effects of DS-1205b on MER and MET Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential off-target effects of the AXL kinase inhibitor, DS-1205b, specifically on MER and MET kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of DS-1205b and what is its reported selectivity?

DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] It has been investigated for its potential to overcome resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] A kinase selectivity screen of DS-1205b against 161 kinases demonstrated its high selectivity for AXL.[1][5]

Q2: What are the known off-target effects of DS-1205b on MER and MET kinases?

While DS-1205b is highly selective for AXL, some level of activity against other kinases, including MER and MET, has been quantified. The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, provide a measure of potency. Lower IC50 values indicate higher potency.

Q3: How can I experimentally verify the potential off-target effects of DS-1205b on MER and MET in my specific experimental system?

It is crucial to validate the selectivity of any kinase inhibitor in your own experimental setup. Several methods can be employed to assess the off-target effects of DS-1205b on MER and MET kinases. These include biochemical assays to determine IC50 values, cellular assays to measure target engagement and downstream signaling, and broad kinome profiling.

Troubleshooting Guides

Issue 1: I am observing unexpected phenotypic effects in my cell-based assays that are not consistent with AXL inhibition alone.

  • Possible Cause: These effects could be due to off-target inhibition of MER or MET kinases by DS-1205b, especially at higher concentrations.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Titrate the concentration of DS-1205b in your assay to determine the minimal effective concentration for AXL inhibition and to see if the unexpected phenotype is dose-dependent.

    • Assess MER and MET Activation: Use Western blotting to check the phosphorylation status of MER and MET in your cells treated with DS-1205b. A decrease in phosphorylation would suggest inhibition.[6][7][8][9]

    • Use a More Selective Inhibitor (if available): If a more selective AXL inhibitor with a different chemical scaffold is available, use it as a control to see if it recapitulates the on-target AXL-mediated effects without the unexpected phenotype.

    • Rescue Experiment: If your cells are dependent on MER or MET signaling, you can try to "rescue" the phenotype by overexpressing a constitutively active form of MER or MET.

Issue 2: My in-vitro kinase assay results for DS-1205b on MER and MET are different from the published data.

  • Possible Cause: Discrepancies can arise from variations in assay conditions.

  • Troubleshooting Steps:

    • Check ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure your ATP concentration is clearly reported and consider testing at a physiological ATP concentration (around 1 mM).[10][11]

    • Verify Enzyme and Substrate Quality: Ensure the recombinant MER and MET kinases and the substrate are of high quality and are used at appropriate concentrations.

    • Control Inhibitors: Include well-characterized inhibitors of MER and MET as positive controls in your assay to validate your experimental setup.

Data Presentation

The following table summarizes the reported IC50 values for DS-1205b against AXL, MER, and MET kinases.

KinaseIC50 (nM)
AXL13
MER200
MET>1000

Data obtained from a mobility shift assay performed in the presence of 1 mM ATP.[5]

Experimental Protocols

1. Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of DS-1205b against MER and MET kinases using a mobility shift assay format.

  • Objective: To quantify the potency of DS-1205b in inhibiting MER and MET kinase activity in a cell-free system.

  • Methodology:

    • Reagents and Materials:

      • Recombinant human MER and MET kinase

      • Kinase-specific substrate peptide

      • DS-1205b (serially diluted)

      • ATP (at a fixed concentration, e.g., 1 mM)

      • Kinase reaction buffer

      • Microfluidic capillary electrophoresis system

    • Procedure:

      • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

      • Add serial dilutions of DS-1205b or a vehicle control (e.g., DMSO) to the reaction mixture.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the reaction at the optimal temperature and for a predetermined time.

      • Stop the reaction.

      • Analyze the reaction products using a microfluidic capillary electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.

      • Plot the percentage of kinase inhibition against the logarithm of the DS-1205b concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Western Blotting for MER and MET Phosphorylation

This protocol describes how to assess the effect of DS-1205b on the phosphorylation status of MER and MET in a cellular context.[6][7][8][9]

  • Objective: To determine if DS-1205b inhibits the autophosphorylation of MER and MET in cultured cells.

  • Methodology:

    • Cell Culture and Treatment:

      • Culture cells known to express MER and MET.

      • Starve the cells of serum to reduce basal receptor tyrosine kinase activity.

      • Treat cells with varying concentrations of DS-1205b for a specified time.

      • Stimulate the cells with their respective ligands (e.g., Gas6 for MER, HGF for MET) to induce receptor phosphorylation.

    • Cell Lysis:

      • Wash cells with ice-cold PBS.

      • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification:

      • Determine the protein concentration of each cell lysate.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific for phosphorylated MER (p-MER) and phosphorylated MET (p-MET).

      • As a loading control, also probe for total MER, total MET, and a housekeeping protein (e.g., GAPDH or β-actin).

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Data Analysis:

      • Quantify the band intensities for p-MER, p-MET, total MER, and total MET.

      • Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition of phosphorylation by DS-1205b.

Visualizations

Below are diagrams illustrating the signaling pathways of MER and MET, and a suggested experimental workflow for assessing off-target effects.

MER_Signaling_Pathway Gas6 Gas6 MER MER Gas6->MER binds PI3K PI3K MER->PI3K STAT STAT MER->STAT FAK FAK MER->FAK AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Immune_Suppression Immune Suppression AKT->Immune_Suppression STAT->Proliferation Migration Migration FAK->Migration

Caption: MER Signaling Pathway

MET_Signaling_Pathway HGF HGF MET MET HGF->MET binds RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT Motility Motility/ Invasion PI3K->Motility AKT->Proliferation STAT3->Proliferation Off_Target_Workflow Start Start: Unexpected Phenotype with DS-1205b Biochem Biochemical Assay: Determine IC50 for MER and MET Start->Biochem Cellular Cellular Assay: Western Blot for p-MER and p-MET Start->Cellular Kinome Optional: Broad Kinome Profiling Start->Kinome Analyze Analyze Data: Compare on-target vs. off-target potency Biochem->Analyze Cellular->Analyze Kinome->Analyze Conclusion Conclusion: Determine if phenotype is due to off-target effects Analyze->Conclusion

References

Technical Support Center: Optimizing Combination Therapy with DS-1205b and EGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DS-1205b in combination with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining DS-1205b with an EGFR TKI?

The primary rationale is to overcome or delay acquired resistance to EGFR TKIs in cancers with EGFR mutations, such as non-small cell lung cancer (NSCLC).[1][2][3] Upregulation of the AXL receptor tyrosine kinase acts as a "bypass" signal, allowing cancer cells to survive and proliferate despite the inhibition of EGFR.[1][4] DS-1205b is a selective inhibitor of AXL kinase.[1][2] By co-administering DS-1205b with an EGFR TKI (e.g., erlotinib, osimertinib), you simultaneously block both the primary oncogenic driver pathway (EGFR) and the key resistance pathway (AXL), leading to a more potent and durable anti-tumor response.[1][2][4]

Q2: Which EGFR TKIs have been tested in combination with DS-1205b?

Preclinical studies have demonstrated the efficacy of DS-1205b in combination with first-generation (erlotinib) and third-generation (osimertinib) EGFR TKIs.[1][2][3] Clinical trials have also investigated DS-1205c (a sulfate hydrate of DS-1205b) in combination with gefitinib and osimertinib.[5][6]

Q3: What is the mechanism of AXL-mediated resistance to EGFR TKIs?

In EGFR-mutant NSCLC, long-term treatment with EGFR TKIs can lead to the upregulation of AXL.[2][3] This increased AXL activity provides an alternative signaling route that reactivates downstream pro-survival pathways, such as the PI3K/AKT pathway.[1][7][8] This bypass mechanism renders the cells less dependent on EGFR signaling for their growth and survival, thus leading to drug resistance.[4] DS-1205b directly inhibits the phosphorylation of AXL, shutting down this escape route.[1][4]

Troubleshooting Guide

Issue 1: Incomplete inhibition of downstream signaling (e.g., p-AKT, p-ERK) with EGFR TKI monotherapy.

  • Question: I am treating my EGFR-mutant cancer cells (e.g., HCC827) with an EGFR TKI (erlotinib or osimertinib), but Western blot analysis shows persistent phosphorylation of AKT and ERK, even at high concentrations. Why is this happening?

  • Answer: This is a common observation and often indicates the activation of bypass signaling pathways. While the EGFR TKI is effectively inhibiting its direct target, other receptor tyrosine kinases, like AXL, can become activated and sustain downstream signaling to key molecules like AKT and ERK.[1] Studies have shown that even at 2,000 nM, erlotinib or osimertinib alone may not completely inhibit phosphorylation of these downstream targets.[1][9]

  • Recommendation:

    • Confirm AXL Expression: First, verify if your cell model upregulates AXL expression upon prolonged EGFR TKI treatment. You can assess this via Western blot or immunohistochemistry (IHC) on xenograft tumors.[9]

    • Introduce DS-1205b: Perform a dose-response experiment combining the EGFR TKI with DS-1205b. Co-treatment has been shown to achieve complete inhibition of AKT phosphorylation, even at low nanomolar concentrations (e.g., 16 nM of osimertinib and DS-1205b).[1] This demonstrates the effective blockade of the AXL bypass pathway.

Issue 2: Development of acquired resistance in an in vivo xenograft model.

  • Question: My EGFR-mutant NSCLC xenograft tumors initially responded to erlotinib/osimertinib, but have now started to regrow despite continuous treatment. What is my next step?

  • Answer: This represents the development of acquired resistance, a significant clinical challenge. This is an ideal scenario to test the efficacy of DS-1205b.

  • Recommendation:

    • Initiate Combination Therapy: In tumors that have become resistant to an EGFR TKI, introducing DS-1205b to the existing TKI regimen can restore anti-tumor activity. For instance, in an erlotinib-resistant HCC827 xenograft model, adding DS-1205b (at 25-50 mg/kg) significantly inhibited further tumor growth.[1][10]

    • Prophylactic Combination: For future experiments, consider initiating a combination of the EGFR TKI and DS-1205b from the start. Preclinical data shows that this approach significantly delays the onset of tumor resistance compared to EGFR TKI monotherapy.[1][2][3]

Issue 3: Determining optimal in vitro and in vivo dosing ratios.

  • Question: What are the recommended starting concentrations and doses for DS-1205b and EGFR TKI combination experiments?

  • Answer: The optimal ratio can be cell line or model-dependent. However, published studies provide excellent starting points for designing your experiments.

  • Recommendation:

    • In Vitro Synergy: For cell-based assays (e.g., analyzing protein phosphorylation), you can test EGFR TKIs (erlotinib, osimertinib) across a range of 16 nM to 2,000 nM. DS-1205b can be tested at similar concentrations in combination.[1][9] A fixed-ratio (e.g., based on IC50 values) dose-response matrix is recommended to calculate a Combination Index (CI) and determine if the interaction is synergistic.

    • In Vivo Efficacy: In HCC827 xenograft models, DS-1205b has been shown to be effective at doses of 12.5, 25, and 50 mg/kg (administered twice daily) in combination with standard doses of erlotinib or osimertinib.[9] The 50 mg/kg dose of DS-1205b showed a statistically significant anti-tumor effect when added to erlotinib in a resistant model.[1]

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Inhibition of Downstream Signaling (p-AKT) in HCC827 Cells

TreatmentConcentration (nM)p-AKT Inhibition Level
Osimertinib Monotherapy16 - 2,000Incomplete Inhibition
Erlotinib Monotherapy16 - 2,000Incomplete Inhibition
Osimertinib + DS-1205b16Complete Inhibition
Erlotinib + DS-1205b16 - 2,000Significantly Greater Inhibition than Monotherapy
Data synthesized from preclinical studies.[1]

Table 2: In Vivo Antitumor Effects in Erlotinib-Resistant HCC827 Xenograft Model

Treatment GroupDS-1205b Dose (mg/kg)Tumor Growth Inhibition (%)Statistical Significance (vs. Erlotinib alone)
Erlotinib + DS-1205b5097%P = 0.0100
Erlotinib + DS-1205b2547%Not specified as significant at all points
Data reflects the restoration of antitumor activity after resistance was established.[1]
Experimental Protocols

Protocol 1: Western Blot for Phospho-Protein Analysis

  • Cell Culture & Treatment: Plate EGFR-mutant cells (e.g., HCC827) and allow them to adhere overnight.

  • Drug Incubation: Treat cells with EGFR TKI (e.g., osimertinib), DS-1205b, or the combination at desired concentrations for a specified time (e.g., 2-6 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, EGFR, p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 2: In Vivo Xenograft Model for Acquired Resistance

  • Cell Implantation: Subcutaneously inject EGFR-mutant human NSCLC cells (e.g., 5 x 10⁶ HCC827 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth & Initial Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Begin daily treatment with the EGFR TKI (e.g., erlotinib at 12.5 mg/kg, PO) or vehicle.

  • Monitoring Resistance: Monitor tumor volume twice weekly. Continue treatment until tumors in the EGFR TKI group begin to regrow, indicating acquired resistance.

  • Combination Treatment Phase: Once resistance is established, randomize mice into groups to receive:

    • EGFR TKI monotherapy (continued)

    • EGFR TKI + DS-1205b (e.g., at 25 mg/kg and 50 mg/kg, BID, PO)

  • Efficacy Evaluation: Continue to measure tumor volume and body weight. The primary endpoint is tumor growth delay or regression.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points after the last dose for Western blot or IHC analysis to confirm target inhibition.[9]

Visualizations

G cluster_0 EGFR Pathway cluster_1 AXL Bypass Pathway EGFR EGFR (Mutant) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_ERK RAS/ERK Pathway EGFR->RAS_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation AXL AXL AXL->PI3K_AKT EGFR_TKI EGFR TKI (e.g., Osimertinib) EGFR_TKI->EGFR Inhibits DS1205b DS-1205b DS1205b->AXL Inhibits

Caption: EGFR and AXL signaling pathways in TKI resistance.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A1 1. Culture EGFR-Mutant Cells (e.g., HCC827) A2 2. Treat with EGFR TKI, DS-1205b, or Combo A1->A2 A3 3. Perform Cell Viability Assay (e.g., MTS/CTX) A2->A3 A5 5. Lyse Cells & Perform Western Blot for p-AKT, p-ERK A2->A5 A4 4. Analyze Synergy (Calculate Combo Index) A3->A4 B2 2. Treat with Monotherapy or Combination Therapy A4->B2 Informs In Vivo Dose Selection B1 1. Implant Cells into Immunodeficient Mice B1->B2 B3 3. Measure Tumor Volume and Body Weight B2->B3 B4 4. Excise Tumors for IHC/Western Analysis B3->B4

Caption: Experimental workflow for testing combination therapy.

G start Experiencing EGFR TKI Resistance or Incomplete Pathway Inhibition? check_axl Is AXL upregulated in your resistant model? start->check_axl yes_axl High Probability of AXL Bypass Signaling check_axl->yes_axl  Yes no_axl Consider Other Resistance Mechanisms (e.g., T790M, MET Amp, etc.) check_axl->no_axl No   action Initiate Combination Therapy: DS-1205b + EGFR TKI yes_axl->action evaluate Evaluate Synergy & Restoration of Sensitivity action->evaluate

Caption: Troubleshooting logic for EGFR TKI resistance.

References

Validation & Comparative

A Head-to-Head Battle of AXL Inhibitors: DS-1205b and BGB-324 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical player in tumor progression, metastasis, and drug resistance. As a result, the development of potent and selective AXL inhibitors is a key focus for researchers. This guide provides a detailed in vitro comparison of two such inhibitors, DS-1205b and BGB-324 (also known as bemcentinib), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy based on available experimental data.

Both DS-1205b and BGB-324 are small molecule inhibitors that target the intracellular catalytic kinase domain of AXL.[1] Their primary mechanism of action involves blocking the phosphorylation of AXL, thereby inhibiting downstream signaling pathways that contribute to cell proliferation, survival, and migration.[2][3]

Quantitative Efficacy Comparison

The following tables summarize the key in vitro efficacy parameters of DS-1205b and BGB-324 in AXL-overexpressing NIH3T3 cells, providing a direct comparison of their potency.

InhibitorIC50 (AXL Kinase Inhibition)Reference
DS-1205b1.3 nM[4][5]
BGB-32414 nM[6]
InhibitorEC50 (hGAS6-induced Cell Migration Inhibition)Reference
DS-1205b2.7 nM[4][7]
BGB-324132.3 nM[4][7]
InhibitorGI50 (Growth Inhibition in NIH3T3-AXL cells)Reference
DS-1205b>10,000 nM[4]
BGB-324642 nM[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the AXL signaling pathway and a typical in vitro experimental workflow.

AXL_Signaling_Pathway cluster_membrane Cell Membrane AXL_receptor AXL Receptor PI3K PI3K AXL_receptor->PI3K Activates RAS RAS AXL_receptor->RAS Activates GAS6 GAS6 Ligand GAS6->AXL_receptor Binds DS1205b_BGB324 DS-1205b / BGB-324 DS1205b_BGB324->AXL_receptor Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation_Survival_Migration Cell Proliferation, Survival, Migration AKT->Proliferation_Survival_Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival_Migration

Caption: AXL Signaling Pathway Inhibition by DS-1205b and BGB-324.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Seeding Seed AXL-overexpressing NIH3T3 cells Drug_Treatment Treat with varying concentrations of DS-1205b or BGB-324 Cell_Seeding->Drug_Treatment Phosphorylation_Assay Western Blot for p-AXL and p-AKT Drug_Treatment->Phosphorylation_Assay Migration_Assay hGAS6-induced Cell Migration Assay Drug_Treatment->Migration_Assay Growth_Assay Cell Viability/ Growth Assay (ATP-based) Drug_Treatment->Growth_Assay Data_Analysis Calculate IC50, EC50, and GI50 values Phosphorylation_Assay->Data_Analysis Migration_Assay->Data_Analysis Growth_Assay->Data_Analysis

Caption: General workflow for in vitro comparison of AXL inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

AXL and AKT Phosphorylation Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the compounds on the phosphorylation of AXL and its downstream effector, AKT.

  • Cell Culture: AXL-overexpressing NIH3T3 cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of DS-1205b or BGB-324 for a specified period (e.g., 2 or 24 hours).[7]

  • Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AXL (p-AXL), total AXL, phosphorylated AKT (p-AKT), and total AKT. A loading control (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: Membranes are incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP), and signals are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.

hGAS6-induced Cell Migration Assay

This assay evaluates the ability of the inhibitors to block cell migration induced by the AXL ligand, GAS6.

  • Cell Seeding: AXL-overexpressing NIH3T3 cells are seeded into the upper chamber of a transwell plate.

  • Chemoattractant and Inhibitor Addition: The lower chamber is filled with media containing human GAS6 (hGAS6) as a chemoattractant.[4][7] Various concentrations of DS-1205b or BGB-324 are added to the upper chamber with the cells.

  • Incubation: The plate is incubated for a set period (e.g., 12 hours) to allow for cell migration through the porous membrane of the transwell insert.[5]

  • Quantification: Migrated cells on the lower surface of the membrane are fixed, stained, and counted. The cell index, a parameter representing the relative change in electrical impedance due to cell migration, can also be measured in real-time using specialized equipment.[7] The half-maximal effective concentration (EC50) for migration inhibition is then calculated.

Growth Inhibition Assay

This assay determines the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding: AXL-overexpressing NIH3T3 cells are seeded in multi-well plates.

  • Drug Treatment: Cells are treated with a range of concentrations of DS-1205b or BGB-324.

  • Incubation: The cells are incubated for a prolonged period (e.g., 72 hours) to allow for multiple cell divisions.

  • Viability Measurement: Cell viability is assessed using an ATP-based assay, which measures the amount of ATP present, an indicator of metabolically active cells. The luminescence signal is proportional to the number of viable cells.

  • Data Analysis: The growth inhibition (GI50), the concentration of the drug that causes a 50% reduction in cell growth, is calculated from the dose-response curve.

Concluding Remarks

Based on the available in vitro data, DS-1205b demonstrates significantly higher potency in inhibiting AXL kinase activity and AXL-driven cell migration compared to BGB-324.[4] Notably, DS-1205b had a minimal effect on cell growth at concentrations that effectively inhibited migration, whereas BGB-324 exhibited growth inhibitory effects at higher concentrations.[4] These findings suggest that while both compounds target AXL, their cellular effects and potency profiles differ, which may have implications for their therapeutic application and potential toxicity. This guide provides a foundational in vitro comparison to aid researchers in the selection and further investigation of these AXL inhibitors.

References

A Head-to-Head Comparison of DS-1205b with Other AXL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This guide provides an objective, data-driven comparison of DS-1205b, a novel AXL inhibitor, with other notable AXL inhibitors: bemcentinib, gilteritinib, and cabozantinib. The information presented is collated from preclinical studies to aid researchers in their evaluation of these compounds for further investigation.

Introduction to DS-1205b

DS-1205b is a novel, orally bioavailable small-molecule inhibitor of AXL kinase.[1][2][3][4][5][6][7][8] Preclinical studies have demonstrated its high potency and selectivity for AXL, positioning it as a promising agent for overcoming resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC).[1][2][3][4][5][6][7][8]

At a Glance: Comparative Overview of AXL Inhibitors

FeatureDS-1205bBemcentinib (BGB324)Gilteritinib (ASP2215)Cabozantinib (XL184)
Primary Target AXLAXLFLT3, AXLVEGFR2, MET, AXL, RET, KIT, Flt-1/3/4, Tie2
Inhibition Type ATP-competitiveATP-competitiveATP-competitiveATP-competitive
AXL IC50 1.3 nM[9]14 nM[10]~41 nM[11][12]7 nM[5]
Selectivity Highly selective for AXL[3]Selective for AXL over MER and TYRO3[10]Dual FLT3/AXL inhibitor[2][13][14]Multi-kinase inhibitor[1][5]
Key Research Area Overcoming EGFR-TKI resistance in NSCLC[1][2][3][4][5][6][7][8]NSCLC, AML, various solid tumorsFLT3-mutated Acute Myeloid Leukemia (AML)[2][13][14]Renal Cell Carcinoma (RCC), Medullary Thyroid Cancer (MTC)[1]

In Vitro Performance

Kinase Selectivity Profile

A critical differentiator among these inhibitors is their kinase selectivity. DS-1205b exhibits a high degree of selectivity for AXL. In a screening against 161 kinases, DS-1205b showed minimal off-target inhibition at a concentration potent enough to inhibit AXL by 80%.[3] In contrast, bemcentinib, while selective for AXL, also shows some activity against other TAM family kinases (MER, TYRO3).[10] Gilteritinib is a potent dual inhibitor of FLT3 and AXL, a profile that is particularly relevant in the context of FLT3-mutated AML where AXL is implicated in resistance.[2][12][13][14] Cabozantinib is a multi-kinase inhibitor with potent activity against a range of receptor tyrosine kinases including VEGFR, MET, and AXL, making it effective in tumors driven by multiple signaling pathways.[1][5]

AXL Signaling Pathway and Points of Inhibition

AXL Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors AXL Inhibitors Gas6 Gas6 AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds PI3K PI3K AXL_Receptor->PI3K Activates RAS RAS AXL_Receptor->RAS STAT STAT AXL_Receptor->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis STAT->Metastasis DS-1205b DS-1205b DS-1205b->AXL_Receptor Inhibit Bemcentinib Bemcentinib Bemcentinib->AXL_Receptor Gilteritinib Gilteritinib Gilteritinib->AXL_Receptor Cabozantinib Cabozantinib Cabozantinib->AXL_Receptor

Caption: AXL signaling pathway and points of inhibition by the compared AXL inhibitors.

Inhibition of AXL Phosphorylation and Downstream Signaling

DS-1205b demonstrates potent inhibition of AXL phosphorylation. In NIH3T3-AXL cells, complete inhibition of AXL phosphorylation was observed at concentrations above 10 nM.[1] A direct comparison with bemcentinib in the same study showed that DS-1205b was more potent in inhibiting AXL phosphorylation.[1]

InhibitorCell LineAssayKey FindingsReference
DS-1205b NIH3T3-AXLWestern BlotComplete inhibition of AXL phosphorylation at >10 nM.[1]Jimbo et al., 2019
Bemcentinib NIH3T3-AXLWestern BlotLess potent inhibition of AXL phosphorylation compared to DS-1205b.[1]Jimbo et al., 2019
Gilteritinib AML cell linesWestern BlotDose-dependent inhibition of AXL phosphorylation.Dumas et al., 2021
Cabozantinib Various cancer cell linesWestern BlotInhibition of MET and AXL phosphorylation.[9]Yakes et al., 2011
Effects on Cell Migration

AXL signaling is a key driver of cell migration and invasion. DS-1205b potently inhibits hGAS6-induced cell migration in vitro.

InhibitorCell LineAssayEC50Reference
DS-1205b NIH3T3-AXLxCELLigence Real-Time Cell Analysis2.7 nM[1]Jimbo et al., 2019
Bemcentinib NIH3T3-AXLxCELLigence Real-Time Cell Analysis132.3 nM[1]Jimbo et al., 2019

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of AXL inhibitors.

InhibitorXenograft ModelDosingKey FindingsReference
DS-1205b NIH3T3-AXL3.1-50 mg/kgSignificant tumor growth inhibition at doses >6.3 mg/kg.[1]Jimbo et al., 2019
DS-1205b + Erlotinib HCC827 NSCLC12.5-50 mg/kg (DS-1205b)Significantly delayed onset of tumor resistance compared to erlotinib alone.[1]Jimbo et al., 2019
Bemcentinib MDA-MB-231 breast cancerNot specifiedReduced metastatic burden and extended survival.[10]Holland et al., 2010
Gilteritinib FLT3-mutated AMLOral administrationTumor regression and improved survival.[14]Mori et al., 2017
Cabozantinib Sunitinib-resistant RCC30 mg/kg/dayTumor growth inhibition and regression.Zhou et al., 2016

General Experimental Workflow for In Vivo Xenograft Studies

In Vivo Xenograft Study Workflow Cell_Culture Tumor Cell Culture/ Patient-Derived Tumor Preparation Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers, Imaging) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Oral, IP, IV) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate anti-cancer drugs.

Experimental Protocols

Biochemical Kinase Assay (Mobility Shift Assay)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified AXL kinase, a fluorescently labeled peptide substrate, ATP, and necessary co-factors in a buffer solution.

  • Compound Incubation: The test compounds (e.g., DS-1205b) at various concentrations are added to the reaction mixture and incubated for a specific period at a controlled temperature to allow for the kinase reaction to occur.

  • Reaction Termination: The reaction is stopped by adding a termination buffer, often containing a chelating agent like EDTA to sequester divalent cations required for kinase activity.

  • Electrophoretic Separation: The reaction products are separated by microfluidic capillary electrophoresis. The phosphorylated peptide substrate, having a different charge-to-mass ratio than the non-phosphorylated substrate, will migrate at a different velocity.

  • Detection and Analysis: The fluorescent signals of the separated substrate and product are detected. The ratio of phosphorylated to non-phosphorylated substrate is used to calculate the percentage of kinase inhibition for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based AXL Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block AXL phosphorylation within a cellular context.

  • Cell Culture and Treatment: Cells overexpressing AXL (e.g., NIH3T3-AXL) are cultured to a suitable confluency. The cells are then treated with the AXL inhibitor at various concentrations for a defined period. In some experiments, cells are stimulated with the AXL ligand, Gas6, to induce phosphorylation.

  • Cell Lysis: After treatment, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AXL (p-AXL). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to p-AXL are visualized. The membrane is often stripped and re-probed with an antibody for total AXL to confirm equal protein loading.

Cell Migration Assay (xCELLigence Real-Time Cell Analysis)

This assay provides a quantitative, real-time measurement of cell migration.

  • Plate Preparation: The lower chamber of a CIM-Plate 16 is filled with media containing a chemoattractant (e.g., fetal bovine serum or Gas6). The upper chamber is then attached.

  • Cell Seeding: Cells, pre-treated with the AXL inhibitor or a vehicle control, are seeded into the upper chamber in serum-free media.

  • Real-Time Monitoring: The CIM-Plate is placed in the xCELLigence instrument, which measures changes in electrical impedance as cells migrate from the upper to the lower chamber through a microporous membrane. The impedance is proportional to the number of migrated cells.

  • Data Analysis: The instrument's software records the cell index (a measure of impedance) over time. The rate of migration and the extent of inhibition by the test compounds can be quantified, and EC50 values can be calculated.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: A suspension of human cancer cells (e.g., HCC827) is injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, DS-1205b alone, other inhibitor alone, combination therapy).

  • Drug Administration: The inhibitors are administered to the mice according to a predetermined schedule and route (e.g., oral gavage).

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement, immunohistochemistry).

Conclusion

DS-1205b is a potent and highly selective AXL inhibitor with promising preclinical activity, particularly in the context of overcoming resistance to EGFR-TKIs. Its high selectivity may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to multi-kinase inhibitors like gilteritinib and cabozantinib. The direct comparative data with bemcentinib suggests superior potency in in vitro models.

The choice of an AXL inhibitor for further research and development will depend on the specific therapeutic context. For indications where AXL is the primary driver of tumorigenesis or resistance, a highly selective inhibitor like DS-1205b may be advantageous. In contrast, for cancers with multiple dysregulated signaling pathways, a multi-kinase inhibitor such as gilteritinib or cabozantinib might be more effective. This guide provides a foundation for researchers to make informed decisions in the dynamic field of AXL-targeted cancer therapy.

References

Validating DS-1205b Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for validating the cellular target engagement of DS-1205b, a selective inhibitor of the AXL receptor tyrosine kinase. Understanding and confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug discovery, providing crucial insights into its mechanism of action and potential efficacy. This document outlines and contrasts several key techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate assays for their needs.

Executive Summary

DS-1205b is a small molecule inhibitor targeting AXL, a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance.[1] Validating the direct binding of DS-1205b to AXL in a cellular context is essential for its preclinical and clinical development. This guide explores four principal methods for assessing target engagement:

  • In-Cell Functional Assays (Western Blot): Measures the functional consequence of target binding by observing changes in downstream signaling.

  • Cellular Thermal Shift Assay (CETSA®): Directly assesses target binding by measuring the thermal stabilization of the target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies target occupancy in live cells using bioluminescence resonance energy transfer.

  • Kinobeads Competition Binding Assay: A chemoproteomics approach to profile the interaction of an inhibitor with a large number of kinases from a cell lysate.

Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the directness of the evidence it provides for target engagement. The following sections provide a detailed comparison of these techniques, including representative data and step-by-step protocols.

Comparison of Target Engagement Methods for AXL Inhibitors

The following table summarizes the key characteristics and performance of different assays for validating AXL target engagement. As specific data for DS-1205b across all platforms is not publicly available, data for other well-characterized AXL inhibitors, such as UNC2025, are included to provide a representative comparison.

Assay Principle Output Representative IC50/EC50 for AXL Throughput Advantages Disadvantages
In-Cell Functional Assay (Western Blot) Measures inhibition of AXL autophosphorylation and downstream signaling pathways (e.g., p-AKT, p-ERK).Semi-quantitative assessment of pathway modulation.Not applicable (measures functional effect, not direct binding).LowPhysiologically relevant; confirms mechanism of action.Indirect measure of target engagement; can be affected by off-target effects.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.EC50 (concentration for half-maximal stabilization).Data not available for AXL inhibitors in the public domain.Low to MediumLabel-free; applicable to native proteins in cells and tissues.[2][3]Can be technically challenging; throughput is limited with Western blot readout.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound.IC50 (concentration for half-maximal tracer displacement).UNC2025: 122 nM[4][5][6][7]HighQuantitative and highly sensitive; suitable for high-throughput screening.[8][9][10]Requires genetic modification of the target protein.
Kinobeads Competition Binding Assay Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.IC50 (concentration for half-maximal competition).Data not available for specific AXL inhibitors in the public domain.MediumProfiles selectivity across a large panel of endogenous kinases.[11][12][13][14][15]Performed on cell lysates, not intact cells; may not fully reflect the cellular environment.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the AXL signaling pathway and the workflow of a key target engagement assay.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg Grb2 Grb2 AXL->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration DS1205b DS-1205b DS1205b->AXL

Caption: AXL Signaling Pathway and Point of Inhibition by DS-1205b.

CETSA_Workflow Start Start: Treat cells with DS-1205b or vehicle Heat Heat cells to a specific temperature Start->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse Analyze Analyze soluble AXL levels by Western Blot Lyse->Analyze Result Result: Increased soluble AXL in DS-1205b treated cells indicates target engagement Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Detailed Experimental Protocols

In-Cell Functional Assay: Western Blot for Phospho-AXL

This protocol describes how to assess the ability of DS-1205b to inhibit the phosphorylation of AXL in cells, a direct functional consequence of target engagement.

1. Cell Culture and Treatment:

  • Culture AXL-expressing cells (e.g., HCC827, A549) to 70-80% confluency.

  • Starve cells in serum-free media for 4-6 hours.

  • Pre-treat cells with varying concentrations of DS-1205b or vehicle (DMSO) for 2 hours.

  • Stimulate cells with the AXL ligand, Gas6 (e.g., 100 ng/mL), for 10-15 minutes.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Scrape cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody against phospho-AXL (e.g., Tyr779) overnight at 4°C.[17][18]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL detection reagent.

  • Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps to measure the thermal stabilization of AXL upon binding of DS-1205b.

1. Cell Treatment and Heating:

  • Treat intact cells with DS-1205b at various concentrations or with a vehicle control for 1-2 hours.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[2]

2. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

3. Analysis:

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble AXL in each sample by Western blotting as described in the previous protocol.

  • Densitometry is used to quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of DS-1205b indicates target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a general outline for performing a NanoBRET assay to quantify the binding of DS-1205b to AXL in live cells.

1. Cell Preparation:

  • Transfect HEK293 cells with a vector encoding for AXL fused to NanoLuc® luciferase.

  • Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Prepare serial dilutions of DS-1205b.

  • Add the NanoBRET™ tracer and the DS-1205b dilutions to the cells and incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

3. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the concentration of DS-1205b and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Kinobeads Competition Binding Assay

This protocol describes a chemoproteomic approach to assess the interaction of DS-1205b with AXL and other kinases.

1. Lysate Preparation:

  • Prepare a cell lysate from AXL-expressing cells in a non-denaturing lysis buffer.

  • Determine the protein concentration of the lysate.

2. Competition Binding:

  • Incubate the cell lysate with a range of concentrations of DS-1205b or a vehicle control for a defined period.

  • Add the kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases.

3. Elution and Digestion:

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides using trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins that were pulled down by the kinobeads.

  • A decrease in the amount of AXL pulled down in the presence of DS-1205b indicates a competitive interaction. The IC50 can be determined by plotting the amount of bound AXL against the DS-1205b concentration.

Conclusion

The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. For a selective AXL inhibitor like DS-1205b, a multi-faceted approach employing both direct and indirect methods is recommended. In-cell functional assays, such as Western blotting for phospho-AXL, confirm the desired biological effect of the compound. For direct evidence of binding, high-throughput methods like the NanoBRET™ Target Engagement Assay offer quantitative and robust data, while CETSA® provides a label-free alternative in a more native cellular environment. Finally, chemoproteomic approaches like the Kinobeads assay can provide valuable information on the selectivity of DS-1205b across the kinome. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of drug development. This guide provides the necessary information for researchers to make an informed decision on the most suitable strategy for validating the cellular target engagement of DS-1205b.

References

Overcoming Drug Resistance: The Cross-Resistance Profile of DS-1205b in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments. One key mechanism of resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the effects of a given inhibitor. AXL receptor tyrosine kinase has been identified as a crucial player in this process across various cancers. This guide provides a comprehensive comparison of the cross-resistance profile of DS-1205b, a selective AXL inhibitor, particularly in the context of non-small cell lung cancer (NSCLC) models resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Performance of DS-1205b in Overcoming EGFR-TKI Resistance

Preclinical studies have demonstrated that DS-1205b can effectively delay the onset of and overcome acquired resistance to EGFR-TKIs such as erlotinib and osimertinib. This is primarily achieved by inhibiting the AXL signaling pathway, which becomes upregulated in EGFR-TKI-resistant tumors, acting as a "bypass" to reactivate downstream pro-survival signals like AKT and ERK.

In Vitro Efficacy of DS-1205b in EGFR-TKI Resistant NSCLC

In cell-based assays, the combination of DS-1205b with EGFR-TKIs has shown a significant reduction in the viability of resistant cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these drug combinations.

Cell LineTreatmentIC50 (nM)Fold Change in IC50 (vs. Parental)
HCC827 (Parental)Erlotinib11.3-
HCC827 (Erlotinib-Resistant)Erlotinib4278.4378.6
HCC827 (Parental)Osimertinib9.2-
HCC827 (Osimertinib-Resistant)Osimertinib3975.9432.2
HCC827 (Osimertinib-Resistant)DS-1205b + Osimertinib (16 nM)Not specified, but complete inhibition of AKT phosphorylation observedNot applicable

Data compiled from studies on HCC827 EGFR-mutant NSCLC cells.

In Vivo Efficacy of DS-1205b in EGFR-TKI Resistant NSCLC Xenograft Models

In animal models, the combination of DS-1205b with EGFR-TKIs has demonstrated significant tumor growth inhibition and delayed development of resistance.

Xenograft ModelTreatmentTumor Growth Inhibition (%)Key Observation
HCC827 (Erlotinib-Resistant)DS-1205b (50 mg/kg) + Erlotinib97Restoration of erlotinib anti-tumor activity.[1]
HCC827 (Erlotinib-Resistant)DS-1205b (25 mg/kg) + Erlotinib47Dose-dependent restoration of erlotinib activity.[1]
HCC827DS-1205b + OsimertinibNot specified, but significantly delayed tumor volume increase compared to osimertinib alone.Delayed onset of resistance to osimertinib.[1]

Signaling Pathway of AXL-Mediated EGFR-TKI Resistance

Upregulation of AXL in EGFR-mutated NSCLC cells provides a bypass signaling route upon treatment with EGFR-TKIs. The binding of the AXL ligand, GAS6, leads to the autophosphorylation of AXL and subsequent activation of downstream pathways, including PI3K/AKT and MAPK/ERK, which promote cell survival and proliferation despite the inhibition of EGFR. DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this escape mechanism.

AXL_Bypass_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates AXL AXL AXL->PI3K Bypass Activation AXL->MAPK Bypass Activation EGF EGF EGF->EGFR GAS6 GAS6 GAS6->AXL AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK Activates ERK->Proliferation EGFR_TKI EGFR-TKI (e.g., Erlotinib, Osimertinib) EGFR_TKI->EGFR Inhibits DS1205b DS-1205b DS1205b->AXL Inhibits Phosphorylation

AXL bypass signaling in EGFR-TKI resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the evaluation of DS-1205b.

Generation of EGFR-TKI Resistant Cell Lines (e.g., HCC827)

The development of drug-resistant cancer cell lines is a cornerstone for studying resistance mechanisms. The following workflow illustrates the process of generating erlotinib or osimertinib-resistant HCC827 cells.

Resistant_Cell_Line_Workflow start Start with parental EGFR-mutant NSCLC cells (e.g., HCC827) culture Culture cells in standard growth medium start->culture add_tki Introduce EGFR-TKI (Erlotinib or Osimertinib) at a low concentration (e.g., IC20) culture->add_tki monitor Monitor cell viability and proliferation add_tki->monitor increase_dose Gradually increase the TKI concentration as cells adapt monitor->increase_dose Cells show recovery stable_culture Maintain cells in a high concentration of TKI until a stable, resistant population emerges monitor->stable_culture Cells proliferate in high TKI conc. increase_dose->monitor characterize Characterize the resistant cell line (e.g., IC50 determination, Western blot for AXL) stable_culture->characterize end Resistant cell line established characterize->end

Workflow for generating TKI-resistant cell lines.

Protocol Details:

  • Cell Culture: Parental HCC827 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Initial Drug Exposure: Erlotinib or osimertinib is added to the culture medium at a starting concentration below the IC50 value to allow for gradual adaptation.

  • Dose Escalation: The concentration of the EGFR-TKI is incrementally increased over several months as the cells develop resistance and resume proliferation.

  • Maintenance: Once the cells can proliferate in a high concentration of the TKI (e.g., 1-2 μM), they are considered a stable resistant cell line and are maintained in a drug-containing medium.

  • Characterization: The resistant phenotype is confirmed by determining the new, higher IC50 value and analyzing the expression and phosphorylation of key proteins like AXL via Western blot.

Western Blot Analysis of AXL Phosphorylation

Objective: To determine the level of AXL activation in parental versus resistant cells and the effect of DS-1205b.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated AXL (p-AXL), total AXL, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of DS-1205b in combination with EGFR-TKIs in a living organism.

  • Cell Implantation: EGFR-TKI resistant HCC827 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups: vehicle control, EGFR-TKI alone, DS-1205b alone, and the combination of DS-1205b and the EGFR-TKI. Drugs are administered orally at predetermined doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis (e.g., immunohistochemistry for AXL expression).

Comparison with Alternatives

While DS-1205b has shown promise, other AXL inhibitors are also in development and represent alternative strategies for targeting AXL-mediated resistance.

  • Bemcentinib (BGB324): A selective AXL inhibitor that has been investigated in clinical trials for NSCLC and other cancers, often in combination with immunotherapy or other targeted agents.

  • Gilteritinib (ASP2215): A dual FLT3/AXL inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML). Its activity against AXL suggests potential applications in other cancers where AXL is a resistance driver.

Direct preclinical head-to-head comparisons of the cross-resistance profiles of these AXL inhibitors with DS-1205b are limited in publicly available literature. However, the collective evidence strongly supports the therapeutic rationale of AXL inhibition to overcome resistance to targeted therapies, particularly in EGFR-mutant NSCLC. The choice of a specific AXL inhibitor may depend on its selectivity, potency, and safety profile in different cancer contexts.

Conclusion

The preclinical data for DS-1205b strongly supports its potential as a therapeutic agent to overcome cross-resistance to EGFR-TKIs in NSCLC. By selectively targeting the AXL bypass pathway, DS-1205b, in combination with EGFR inhibitors, can restore sensitivity and prolong the anti-tumor response. The detailed experimental protocols provided herein offer a framework for further research and validation of AXL inhibitors in various cancer models. Future studies, including comprehensive clinical trials and direct comparative analyses with other AXL inhibitors, will be crucial to fully elucidate the clinical utility of DS-1205b in the landscape of cancer therapy.

References

A Head-to-Head Comparison of AXL Inhibitors: DS-1205b versus BGB324 in NIH3T3-AXL Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical player in tumor progression, metastasis, and drug resistance. This has led to the development of potent AXL inhibitors. This guide provides a detailed comparison of two such inhibitors, DS-1205b and BGB324 (also known as bemcentinib), focusing on their inhibitory activity in NIH3T3 fibroblast cells engineered to overexpress human AXL (NIH3T3-AXL).

Quantitative Efficacy Analysis

The following table summarizes the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and 50% growth inhibition (GI50) values for DS-1205b and BGB324 in NIH3T3-AXL cells, providing a clear quantitative comparison of their potency.

ParameterDS-1205bBGB324 (Bemcentinib)Cell Line
Migration Inhibition (EC50) 2.7 nM[1][2]132.3 nM[1][2]NIH3T3-AXL
Growth Inhibition (GI50) >10,000 nM[1][3]642 nM[1][3]NIH3T3-AXL
AXL Kinase Inhibition (IC50) 1.3 nM[1]14 nM[4]Recombinant Human AXL (Cell-free assay)

DS-1205b demonstrates significantly more potent inhibition of AXL-driven cell migration compared to BGB324.[1][2] Interestingly, BGB324 shows a more pronounced effect on cell proliferation, whereas DS-1205b has a minimal impact on the growth of NIH3T3-AXL cells at concentrations up to 10,000 nM.[1][3]

AXL Signaling Pathway and Inhibition

The AXL signaling cascade is initiated by the binding of its ligand, growth arrest-specific 6 (GAS6).[5] This interaction leads to the dimerization and autophosphorylation of the AXL receptor, activating downstream signaling pathways, including the PI3K-AKT pathway, which is crucial for cell survival and proliferation. Both DS-1205b and BGB324 are designed to inhibit the kinase activity of AXL, thereby blocking these downstream signals.[1][6]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes DS1205b DS-1205b DS1205b->AXL Inhibits BGB324 BGB324 BGB324->AXL Inhibits

AXL signaling pathway and points of inhibition.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data. The following sections outline the methods used to determine the inhibitory effects of DS-1205b and BGB324.

Cell Culture

NIH3T3 cells were engineered to overexpress the human AXL receptor tyrosine kinase (NIH3T3-AXL). These cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Migration Assay (xCELLigence System)

The inhibitory effect of the compounds on cell migration was assessed using a real-time cell analysis system.

  • Cell Seeding: NIH3T3-AXL cells were seeded in the upper chamber of a CIM-Plate 16.

  • Compound Treatment: The lower chamber was filled with media containing various concentrations of DS-1205b or BGB324, along with the chemoattractant hGAS6.[2]

  • Data Acquisition: The cell index, representing the relative change in electrical impedance, was monitored in real-time to quantify cell migration towards the chemoattractant.[2]

  • Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curve of the cell index.[1]

Migration_Assay_Workflow cluster_workflow Migration Assay Workflow Start Seed NIH3T3-AXL cells in upper chamber Treatment Add compounds & hGAS6 to lower chamber Start->Treatment Monitor Real-time monitoring of cell index Treatment->Monitor Analysis Calculate EC50 from dose-response curve Monitor->Analysis

Workflow for the cell migration assay.
Cell Growth Inhibition Assay (ATP-based)

The impact of the inhibitors on cell proliferation was determined by measuring ATP levels, which correlate with cell viability.

  • Cell Seeding: NIH3T3-AXL cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of DS-1205b or BGB324 for a specified period (e.g., 72 hours).

  • ATP Measurement: An ATP detection reagent was added to the wells, and the resulting luminescence was measured using a plate reader.

  • Analysis: The 50% growth inhibition (GI50) value was determined by analyzing the dose-response curve of cell viability.[1][3]

AXL Phosphorylation Assay (Western Blot)

To confirm the mechanism of action, the inhibition of AXL phosphorylation was assessed.

  • Cell Treatment: NIH3T3-AXL cells were treated with DS-1205b or BGB324 for a defined time (e.g., 2 or 24 hours).[1][2]

  • Cell Lysis: Cells were lysed to extract total protein.

  • Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AXL (p-AXL) and total AXL.

  • Detection: The protein bands were visualized to assess the reduction in AXL phosphorylation in response to the inhibitors. Downstream signaling molecules like AKT can also be probed.[1][2]

References

DS-1205b: A Highly Selective AXL Kinase Inhibitor for Overcoming EGFR-TKI Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase specificity of DS-1205b, a potent and selective AXL receptor tyrosine kinase inhibitor. The data presented herein, derived from extensive kinase panel screening, demonstrates the high selectivity of DS-1205b and provides a comparative assessment against other relevant kinase inhibitors.

DS-1205b has emerged as a promising therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC) where it has been shown to block resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] Upregulation of the AXL signaling pathway is a known mechanism of acquired resistance to EGFR-TKIs.[1][2][6] DS-1205b directly targets AXL, thereby inhibiting its phosphorylation and downstream signaling, which can delay the onset of drug resistance and restore sensitivity to EGFR-TKIs.[1][6]

Comparative Kinase Inhibition Profile of DS-1205b

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To ascertain the specificity of DS-1205b, its inhibitory activity was evaluated against a panel of 161 different kinases.[1] The results underscore the high selectivity of DS-1205b for its primary target, AXL kinase.

Kinase TargetDS-1205b IC₅₀ (nM)Fold Selectivity vs. AXLBGB324 EC₅₀ (nM)Notes
AXL 1.3 1 132.3Primary target of DS-1205b. BGB324 is another AXL inhibitor used for comparison.[1]
MER62.448Not Reported
MET10480Not Reported
TRKA406.9313Not Reported

Table 1: Comparative IC₅₀ values of DS-1205b against AXL and other closely related kinases. The data highlights the potent and selective inhibition of AXL by DS-1205b. IC₅₀ values for MER, MET, and TRKA were calculated based on the fold-difference reported relative to the AXL IC₅₀.[1]

At a concentration of 13 nM, which is approximately the IC₈₀ value for AXL, DS-1205b showed no significant inhibition (less than 30%) of any of the other 160 kinases in the panel.[1] Even at a higher concentration of 200 nM, only three other kinases—MER, MET, and TRKA—were inhibited by more than 50%.[1] This demonstrates a remarkable selectivity profile for DS-1205b.

Experimental Protocols

The determination of kinase inhibition and selectivity was conducted using a robust and physiologically relevant assay.

Kinase Selectivity Screening:

The kinase selectivity of DS-1205b was assessed using a mobility shift assay.[1] This method measures the change in the electrophoretic mobility of a substrate peptide upon phosphorylation by the target kinase. The screening was performed against a panel of 161 kinases in the presence of 1 mM ATP, which approximates physiological ATP concentrations.[1] For the determination of IC₅₀ values for AXL, MER, MET, and TRKA, a LabChip EZ Reader was utilized with recombinant human proteins.[1] DS-1205b, dissolved in dimethyl sulfoxide (DMSO), was incubated with the kinase solution for 20 minutes at room temperature before the addition of ATP to initiate the reaction.[1]

Visualizing the Experimental Workflow and Specificity

To further illustrate the experimental process and the resulting selectivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Mobility Shift Assay cluster_analysis Data Analysis DS-1205b DS-1205b Incubation Incubation DS-1205b->Incubation Kinase Panel (161 kinases) Kinase Panel (161 kinases) Kinase Panel (161 kinases)->Incubation Substrate Peptide Substrate Peptide Substrate Peptide->Incubation ATP (1mM) ATP (1mM) Kinase Reaction Kinase Reaction Incubation->Kinase Reaction Add ATP Electrophoresis Electrophoresis Kinase Reaction->Electrophoresis Detection of Phosphorylation Detection of Phosphorylation Electrophoresis->Detection of Phosphorylation Calculation of % Inhibition Calculation of % Inhibition Detection of Phosphorylation->Calculation of % Inhibition IC50 Determination IC50 Determination Calculation of % Inhibition->IC50 Determination

Figure 1: Experimental workflow for kinase panel screening of DS-1205b.

kinase_selectivity cluster_high_inhibition High Inhibition cluster_moderate_inhibition Moderate Inhibition (>50% at 200 nM) cluster_low_inhibition Low to No Inhibition (<30% at 13 nM) DS-1205b DS-1205b AXL AXL (IC50: 1.3 nM) DS-1205b->AXL MER MER DS-1205b->MER MET MET DS-1205b->MET TRKA TRKA DS-1205b->TRKA Other 157 Kinases Other 157 Kinases DS-1205b->Other 157 Kinases

Figure 2: Specificity profile of DS-1205b against a kinase panel.

Overcoming Resistance via the AXL Signaling Pathway

The significance of DS-1205b's high selectivity lies in its ability to precisely target the AXL-mediated resistance mechanism in cancers, such as EGFR-mutant NSCLC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates AXL AXL AXL->PI3K Bypass Activation AKT AKT AXL->AKT Bypass Activation PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation ERK->Proliferation EGFR-TKI EGFR-TKI (e.g., Osimertinib) EGFR-TKI->EGFR Inhibits DS-1205b DS-1205b DS-1205b->AXL Inhibits

Figure 3: AXL bypass signaling in EGFR-TKI resistance and inhibition by DS-1205b.

In EGFR-mutant NSCLC, treatment with EGFR-TKIs like osimertinib effectively blocks the EGFR signaling pathway, inhibiting downstream effectors such as AKT and ERK, and thus curbing tumor cell proliferation.[1] However, prolonged treatment can lead to the upregulation of AXL, which provides a "bypass" signal to reactivate the PI3K/AKT pathway, leading to acquired resistance.[1][6] DS-1205b, by selectively inhibiting AXL phosphorylation, effectively shuts down this bypass mechanism.[1][6] Combination therapy of an EGFR-TKI with DS-1205b has been shown to significantly inhibit downstream signaling compared to monotherapy, suggesting a synergistic effect in overcoming resistance.[1]

References

Evaluating the Durability of Response to DS-1205b Combination Therapy in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a significant clinical challenge in the management of EGFR-mutant non-small cell lung cancer (NSCLC). The upregulation of the AXL receptor tyrosine kinase has been identified as a key mechanism of this resistance. DS-1205b, a selective AXL kinase inhibitor, is being investigated in combination with EGFR TKIs to overcome this resistance and prolong therapeutic benefit. This guide provides an objective comparison of the available data on DS-1205b combination therapy with alternative treatment strategies, supported by experimental data and detailed methodologies.

Mechanism of Action: Overcoming Resistance Through AXL Inhibition

DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase.[1] In the context of EGFR-mutant NSCLC, long-term treatment with EGFR TKIs such as erlotinib and osimertinib can lead to the upregulation of AXL.[1] This upregulation provides a "bypass" signaling pathway, allowing cancer cells to survive and proliferate despite the inhibition of the EGFR pathway.[2] DS-1205b, when used in combination with an EGFR TKI, blocks this AXL-mediated bypass signal.[2] Preclinical studies have shown that this combination effectively inhibits downstream signaling of both EGFR and AXL, including the AKT and ERK pathways.[3][4] This dual inhibition is designed to delay the onset of resistance and restore sensitivity to EGFR TKIs.[5]

Preclinical Evidence for Durable Response

In vivo studies using xenograft models of EGFR-mutant NSCLC have demonstrated the potential of DS-1205b to enhance the durability of response to EGFR TKIs. In an HCC827 xenograft model, the combination of DS-1205b with either erlotinib or osimertinib significantly delayed the onset of tumor resistance compared to EGFR TKI monotherapy.[1][5] Furthermore, in tumors that had already developed resistance to erlotinib, the addition of DS-1205b was able to restore the anti-tumor activity of the EGFR TKI.[1][5]

Clinical Evaluation of DS-1205b Combination Therapy

DS-1205c, a formulation of DS-1205b, has been evaluated in two Phase 1 clinical trials in combination with EGFR TKIs in patients with advanced EGFR-mutant NSCLC who had progressed on prior TKI therapy.

The primary focus of these early-phase trials was to assess the safety and tolerability of the combination and to determine the recommended dose for further studies.[2][6] While these studies were not designed to definitively evaluate efficacy, they provide preliminary insights into the activity of the combination.

In the study combining DS-1205c with osimertinib (NCT03255083), no complete or partial responses were observed among the 13 enrolled patients. However, two-thirds of the patients achieved stable disease, with one-third maintaining stable disease for over 100 days.[2] Similarly, in the trial with gefitinib (NCT03599518), 25% of the 20 patients had stable disease as their best response.[6][7]

Table 1: Summary of Preliminary Clinical Efficacy of DS-1205c Combination Therapy

Clinical TrialCombination TherapyPatient PopulationNumber of PatientsBest Overall Response
NCT03255083DS-1205c + OsimertinibAdvanced EGFR-mutant NSCLC with progression on EGFR TKI130% CR/PR; 67% SD (33% > 100 days)[2]
NCT03599518DS-1205c + GefitinibAdvanced EGFR-mutant NSCLC with progression on EGFR TKI200% CR/PR; 25% SD[6][7]

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Comparative Landscape of Alternative Therapies

To evaluate the potential of DS-1205b combination therapy, it is essential to consider the efficacy and durability of other treatment options for patients with EGFR-mutant NSCLC who have progressed on EGFR TKIs.

Other AXL Inhibitors

Bemcentinib (BGB324) is another selective AXL inhibitor that has been investigated in NSCLC. In a Phase 2 study of bemcentinib in combination with the immune checkpoint inhibitor pembrolizumab in previously treated advanced NSCLC, the median progression-free survival (PFS) was 8.4 months in patients with AXL-positive tumors.[8] A Phase 1/2 trial of bemcentinib combined with erlotinib in patients with EGFR TKI-resistant NSCLC has also shown signals of clinical activity.[9]

Standard of Care and Other Targeted Therapies

The treatment landscape for EGFR-mutant NSCLC after TKI failure is evolving. Options include platinum-based chemotherapy, immunotherapy combinations, and other targeted therapies aimed at different resistance mechanisms. A network meta-analysis of randomized controlled trials in this setting provides a comparative view of the efficacy of various chemotherapy-based regimens.[10] For patients with MET amplification, a known resistance mechanism, a combination of an EGFR TKI with a MET inhibitor is a viable strategy.

Table 2: Comparative Efficacy of Alternative Therapies in EGFR TKI-Resistant NSCLC

Treatment StrategyTherapyPatient PopulationKey Efficacy Metric(s)
AXL Inhibition Bemcentinib + PembrolizumabPreviously treated, advanced NSCLC (AXL-positive)mPFS: 8.4 months[8]
Chemotherapy Combinations Chemotherapy + AmivantamabEGFR-mutant NSCLC after TKI failurePFS Hazard Ratio vs. Chemo: 0.48[10]
Chemotherapy + Anti-PD-1/VEGFEGFR-mutant NSCLC after TKI failurePFS Hazard Ratio vs. Chemo: 0.51[10]
MET Inhibition Osimertinib + SavolitinibEGFR-mutant NSCLC with MET overexpressionmDoR: 7.1 months; mPFS: 7.4 months[11][12]

mPFS: median Progression-Free Survival, mDoR: median Duration of Response

Experimental Protocols

Preclinical Xenograft Model for Durability Assessment

The preclinical efficacy of DS-1205b in delaying acquired resistance was evaluated in a xenograft mouse model.

  • Cell Line: HCC827, a human NSCLC cell line with an EGFR exon 19 deletion.

  • Animal Model: Nude mice subcutaneously implanted with HCC827 cells.

  • Treatment Arms:

    • Vehicle control

    • DS-1205b monotherapy

    • EGFR TKI (erlotinib or osimertinib) monotherapy

    • DS-1205b in combination with EGFR TKI

  • Endpoint: Tumor volume was measured regularly to assess tumor growth and time to resistance, defined as significant tumor regrowth after an initial response.

  • Analysis: Comparison of tumor growth curves between the treatment arms to determine the delay in the onset of resistance.

Phase 1 Clinical Trial Design (NCT03255083 & NCT03599518)

The clinical studies of DS-1205c were first-in-human, multicenter, open-label, dose-escalation trials.

  • Patient Population: Patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed during treatment with an EGFR TKI.[6][13]

  • Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose and recommended dose for expansion.[14]

  • Treatment Protocol: Patients received DS-1205c monotherapy for a 7-day safety monitoring period, followed by combination therapy with either osimertinib (80 mg once daily) or gefitinib (250 mg once daily) in 21-day cycles.[2][13]

  • Primary Endpoints: Safety and tolerability of the combination therapy.

  • Secondary Endpoints: Pharmacokinetics and preliminary anti-tumor activity, assessed by Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1.[1][15]

Visualizing the Molecular and Experimental Framework

AXL-EGFR Signaling Pathway in TKI Resistance

AXL_EGFR_Signaling cluster_therapy Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AXL AXL AXL->PI3K AXL->MAPK EGFR_TKI EGFR TKI (e.g., Osimertinib) EGFR_TKI->EGFR DS1205b DS-1205b DS1205b->AXL AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation MAPK->Survival mTOR->Survival

Caption: AXL as a bypass mechanism for EGFR TKI resistance.

Experimental Workflow for Preclinical Durability Study

Preclinical_Workflow start Implant HCC827 Cells into Nude Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - EGFR TKI - DS-1205b - Combination randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Time to Resistance (Tumor Regrowth) monitoring->endpoint analysis Compare Tumor Growth Curves endpoint->analysis

Caption: Workflow of the in vivo xenograft durability study.

Conclusion

The combination of the AXL inhibitor DS-1205b with EGFR TKIs represents a rational strategy to overcome a key mechanism of acquired resistance in EGFR-mutant NSCLC. Preclinical data strongly support the potential of this combination to delay the onset of resistance, a key aspect of durable response. Early-phase clinical trials have established a manageable safety profile for the combination, although clinical activity in heavily pre-treated populations appears modest, with disease stabilization being the most common outcome.

In comparison to other emerging therapies for TKI-resistant NSCLC, such as combinations involving MET inhibitors or chemotherapy with novel agents, the DS-1205b combination therapy is in an earlier stage of development. Robust data on the durability of response, including median PFS and DoR from larger, randomized trials, are needed to fully ascertain its clinical potential relative to other available and investigational options. Continued research, potentially focusing on patient populations with specific biomarkers of AXL pathway activation, will be crucial in defining the role of DS-1205b in the evolving treatment landscape of EGFR-mutant NSCLC.

References

A Comparative Guide to the In Vivo Potency of DS-1205b and Other Published AXL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo potency of the novel AXL inhibitor DS-1205b against other published AXL inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data.

In Vivo Potency Comparison of AXL Inhibitors

The following table summarizes the in vivo efficacy of DS-1205b and other selected AXL inhibitors from published preclinical studies. The data is primarily derived from xenograft models where tumor growth inhibition was a key endpoint.

InhibitorDoseDosing ScheduleXenograft ModelTumor Growth Inhibition (TGI) / EfficacyReference
DS-1205b 3.1 - 50 mg/kgNot specifiedNIH3T3-AXL39 - 94%[1]
25 mg/kgNot specifiedErlotinib-resistant HCC82747%[1][2]
50 mg/kgNot specifiedErlotinib-resistant HCC82797%[1][2]
BGB324 (Bemcentinib) 50 mg/kgEvery 12 hours (oral gavage)786-O-Luc (orthotopic RCC)Inhibited tumor progression[3]
Not specified10 daysGSC267 (Glioblastoma)Extended survival[4]
ONO-7475 10 mg/kgDaily (oral gavage)PC-9KGR (AXL-overexpressing NSCLC)Little effect as monotherapy[5]
SLC-391 50 mg/kgp.o.CT-26 (murine colon carcinoma)Potent efficacy[6]
TP-0903 (Dubermatinib) 25 mg/kgDaily (oral gavage)KPfC (pancreatic)Extended median survival from 72 to 78 days[7]
20 mg/kgp.o.JeKo-1 (lymphoma)No significant anti-tumor activity at this dose as monotherapy[8][9]

Key Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for a comprehensive understanding of the experimental conditions.

DS-1205b in NIH3T3-AXL Xenograft Model[1]
  • Cell Line: NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were used. This cell line serves as an artificial model of tumorigenesis driven by AXL.

  • Animal Model: NOD-SCID mice were used for the subcutaneous implantation of NIH3T3-AXL cells.

  • Drug Administration: DS-1205b was administered at doses ranging from 3.1 to 50 mg/kg. The route and frequency of administration were not explicitly detailed in the provided search results.

  • Efficacy Evaluation: Antitumor effects were assessed by measuring tumor growth. Tumor growth was inhibited by 39–94% at the tested doses.

BGB324 (Bemcentinib) in Orthotopic Renal Cell Carcinoma Model[3]
  • Cell Line: 786-O-Luc human renal cell carcinoma cells, which have high AXL expression, were used.

  • Animal Model: Athymic BALB/c nude mice were used for the orthotopic implantation of 786-O-Luc cells.

  • Drug Administration: Bemcentinib was administered through oral gavage at a dose of 50 mg/kg every 12 hours.

  • Efficacy Evaluation: The primary endpoint was the inhibition of tumor progression.

ONO-7475 in AXL-Overexpressing NSCLC Xenograft Model[5]
  • Cell Line: PC-9KGR cells, which are non-small cell lung cancer cells with high AXL expression, were used.

  • Animal Model: A cell line-derived xenograft (CDX) mouse model was established using the PC-9KGR cells.

  • Drug Administration: ONO-7475 was administered as a monotherapy via oral gavage at a dose of 10 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored. As a single agent, ONO-7475 showed minimal effect on tumor growth in this model.

SLC-391 in a Syngeneic Colon Carcinoma Model[6]
  • Cell Line: CT-26, a murine colon carcinoma cell line, was used.

  • Animal Model: A syngeneic model using the CT-26 cell line was established.

  • Drug Administration: SLC-391 was administered orally (p.o.) at a dose of 50 mg/kg.

  • Efficacy Evaluation: The study reported potent efficacy against the CT-26 tumors.

TP-0903 (Dubermatinib) in a Pancreatic Cancer GEMM[7]
  • Animal Model: A genetically engineered mouse model (GEMM) of pancreatic cancer (KPfC: KrasLSL-G12D/+; Trp53lox/lox; PdxCre/+) was used.

  • Drug Administration: TP-0903 was administered as a single agent at a dose of 25 mg/kg daily via oral gavage.

  • Efficacy Evaluation: The primary endpoint was survival. TP-0903 monotherapy extended the median survival from 72 days in the vehicle group to 78 days.

Visualizing AXL Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Functions Cell Survival, Proliferation, Migration, Drug Resistance mTOR->Cell_Functions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Functions STAT STAT JAK->STAT STAT->Cell_Functions

Caption: AXL Signaling Pathway.

Xenograft_Workflow start Cancer Cell Culture/Expansion implant Subcutaneous or Orthotopic Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with AXL Inhibitor or Vehicle randomization->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring endpoint Endpoint Measurement (e.g., Tumor Volume, Survival) monitoring->endpoint

Caption: In Vivo Xenograft Experimental Workflow.

AXL Signaling Pathway Overview

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family.[1] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[10][11] The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[10][12] This activation triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[10][11][12][13] These pathways are crucial in regulating cellular processes such as proliferation, survival, migration, and invasion.[11][12] Aberrant activation of the AXL signaling pathway is implicated in cancer progression and the development of drug resistance.[1][10]

References

Reversing Osimertinib Resistance in EGFR-Mutant Non-Small Cell Lung Cancer: A Comparative Analysis of DS-1205b

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DS-1205b's performance in reversing osimertinib resistance with other emerging therapeutic strategies. Experimental data and detailed methodologies are presented to support the evaluation of this novel AXL inhibitor.

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC).[1] However, the eventual development of acquired resistance remains a major clinical challenge, necessitating novel therapeutic approaches.[2][3] One of the key mechanisms of resistance is the upregulation of the AXL receptor tyrosine kinase, which activates bypass signaling pathways, allowing cancer cells to evade EGFR inhibition.[4][5] DS-1205b is a novel, potent, and highly selective AXL kinase inhibitor designed to overcome this resistance mechanism.[5]

Mechanism of Action: DS-1205b in the Context of Osimertinib Resistance

Acquired resistance to osimertinib can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[3][6] EGFR-independent resistance often involves the activation of alternative signaling pathways, with AXL upregulation being a significant contributor. The binding of the ligand GAS6 to AXL triggers downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation despite the presence of osimertinib.[7]

DS-1205b directly targets and inhibits the kinase activity of AXL. By blocking this pathway, DS-1205b is hypothesized to re-sensitize resistant cancer cells to osimertinib, effectively restoring its therapeutic efficacy. Preclinical studies have shown that long-term treatment with osimertinib leads to the upregulation of AXL in EGFR-mutant NSCLC cells.[4][5]

Below is a diagram illustrating the proposed mechanism of action for DS-1205b in reversing osimertinib resistance.

cluster_cell Osimertinib-Resistant NSCLC Cell cluster_downstream Downstream Signaling EGFR Mutant EGFR Osimertinib Osimertinib Osimertinib->EGFR Inhibits AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK GAS6 GAS6 Ligand GAS6->AXL Activates DS1205b DS-1205b DS1205b->AXL Inhibits Proliferation Cell Survival & Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: DS-1205b inhibits AXL, blocking bypass signaling and restoring osimertinib sensitivity.

Preclinical Efficacy of DS-1205b

In vivo studies using xenograft models of human EGFR-mutant NSCLC have demonstrated the potential of DS-1205b to delay and overcome acquired resistance to EGFR TKIs.

HCC827 Xenograft Model

In a subcutaneous xenograft model using the HCC827 human NSCLC cell line (EGFR exon 19 deletion), the combination of DS-1205b with osimertinib significantly delayed the onset of tumor resistance compared to osimertinib monotherapy.[4] The following table summarizes the key findings from this preclinical study.

Treatment GroupMean Tumor Volume ChangeDelay in Tumor RegrowthReference
VehicleIncreased-[8]
DS-1205b (monotherapy)Increased-[8]
Osimertinib (monotherapy)Initial regression followed by regrowth-[8]
Osimertinib + DS-1205bSustained tumor regressionSignificant delay[4][8]

Furthermore, in tumors that had already developed resistance to erlotinib (a first-generation EGFR TKI), the addition of DS-1205b restored the anti-tumor activity of erlotinib.[4] This suggests that AXL inhibition can be effective even after resistance has been established.

Clinical Evaluation of DS-1205c in Combination with Osimertinib

A phase 1, multicenter, open-label clinical trial (NCT03255083) was conducted to evaluate the safety, tolerability, and preliminary efficacy of DS-1205c (a related AXL inhibitor) in combination with osimertinib in patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed on EGFR TKI therapy.[9][10]

Study Design and Patient Population

The study enrolled 13 patients who received DS-1205c at escalating doses (200, 400, 800, or 1200 mg twice daily) for 7 days, followed by the combination of DS-1205c and osimertinib (80 mg once daily) in 21-day cycles.[9]

Start Patient Enrollment (EGFR-mutant NSCLC, progressed on TKI) RunIn Cycle 0 (7 days): DS-1205c Monotherapy (Dose Escalation) Start->RunIn Combination Cycle 1+ (21-day cycles): DS-1205c + Osimertinib RunIn->Combination Endpoint Primary Endpoint: Safety & Tolerability Secondary Endpoint: Antitumor Efficacy Combination->Endpoint

Caption: Workflow of the NCT03255083 Phase 1 Clinical Trial.

Safety and Efficacy Results

The combination of DS-1205c and osimertinib was found to be generally well-tolerated, with no new safety signals identified.[9] All 13 patients experienced at least one treatment-emergent adverse event (TEAE), with the most common being anemia, diarrhea, fatigue, and elevated liver enzymes.[9]

In terms of efficacy, no complete or partial responses were observed. However, two-thirds of the patients achieved stable disease, with one-third maintaining stable disease for over 100 days.[9] The study was terminated based on a business decision by the sponsor.[3]

Efficacy OutcomeResultReference
Objective Response Rate (ORR)0%[9]
Stable Disease66.7%[9]
Stable Disease > 100 days33.3%[2][9]

Comparison with Alternative Strategies

Several other strategies are being investigated to overcome osimertinib resistance. The following table provides a comparison of DS-1205b with some of these alternatives based on available preclinical and clinical data.

Therapeutic StrategyMechanism of ActionKey Experimental/Clinical FindingsReference
DS-1205b (AXL Inhibitor) Inhibits AXL-mediated bypass signalingPreclinically delays osimertinib resistance. Phase 1 showed stable disease in some patients.[4][8][9]
Savolitinib (MET Inhibitor) Inhibits MET amplification-driven resistanceCombination with osimertinib showed promising results in patients with MET amplification.[11]
Trastuzumab Emtansine (T-DM1) (HER2 ADC) Targets HER2-amplified cellsPreclinical models showed delayed osimertinib resistance. A phase 1/2 trial showed limited efficacy.[11]
BLU-945 (4th Gen EGFR TKI) Targets C797S and other EGFR resistance mutationsPreclinical models and early clinical data (SYMPHONY trial) showed efficacy in C797S-positive tumors.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments relevant to the evaluation of DS-1205b.

Establishment of Osimertinib-Resistant Cell Lines
  • Cell Culture: Culture EGFR-mutant NSCLC cells (e.g., HCC827, PC-9) in standard growth medium.

  • Initial Treatment: Expose cells to osimertinib at a concentration close to the IC50 value.

  • Dose Escalation: Once cells resume proliferation, gradually increase the concentration of osimertinib in a stepwise manner.

  • Monitoring: Regularly assess cell morphology and proliferation rates. Periodically perform cell viability assays to confirm the shift in IC50.

  • Resistant Line Establishment: Continue dose escalation until cells can proliferate in a high concentration of osimertinib (e.g., 1-2 µM).[12]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Drug Treatment: Treat cells with varying concentrations of osimertinib, DS-1205b, or the combination for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.[13][14]

Western Blotting for AXL Signaling
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AXL, phospho-AXL, total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

Conclusion

DS-1205b, a selective AXL inhibitor, presents a rational therapeutic strategy to counteract a key mechanism of acquired resistance to osimertinib. Preclinical data are promising, demonstrating the ability of DS-1205b to delay the onset of resistance and restore sensitivity to EGFR TKIs. While the phase 1 clinical trial of the related compound DS-1205c did not show objective responses, the observation of stable disease in a subset of heavily pre-treated patients warrants further investigation.

Compared to other emerging strategies that often target specific resistance mutations (e.g., fourth-generation EGFR TKIs for C797S) or other specific bypass pathways (e.g., MET inhibitors), AXL inhibition may offer a broader applicability against a more general resistance mechanism. Further clinical studies, potentially with biomarker-selected patient populations, are needed to fully elucidate the therapeutic potential of DS-1205b in overcoming osimertinib resistance in EGFR-mutant NSCLC.

References

Safety Operating Guide

Prudent Disposal of DS-1205b Free Base: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific safety and disposal information for "DS-1205b free base" is not publicly available. This may indicate it is a novel compound, an internal research designation, or a less common chemical. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled and disposed of as a hazardous chemical of unknown toxicity and characteristics. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to provide a framework for safe disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.

Immediate Safety and Handling Considerations

Given the unknown nature of this compound, researchers must assume it may be toxic, reactive, corrosive, or flammable. Adherence to standard laboratory safety protocols is critical. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound, treated as a hazardous waste, involves a systematic approach from the point of generation to final collection by EHS personnel.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is known and approved by your EHS office. Incompatible wastes should never be mixed.[1]

  • Container Selection and Management:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[2] For an unknown compound, a robust plastic container is often a safe choice.

    • The container must have a tightly sealing lid, which should remain closed except when actively adding waste.[1][2][3]

    • Store liquid waste containers in secondary containment to mitigate spills.[1][2]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[2][4]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • An accurate list of all contents, including solvents and their approximate percentages.

      • The date when waste was first added to the container (accumulation start date).

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Ensure that the storage of hazardous waste in the lab does not exceed the established limits.

Quantitative Limits for Hazardous Waste Accumulation

The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting, as mandated by regulatory agencies. These are general guidelines; your institution's specific limits may vary.

ParameterLimitCitation
Maximum Volume per SAA55 gallons[3]
Maximum Volume of Acutely Toxic Waste (P-list)1 quart of liquid or 1 kg of solid[3]
Maximum Storage Time in SAAUp to 12 months (provided volume limits are not exceeded)[3]

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully:

  • A container is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than 3% by weight of the total capacity of the container remains.

  • For containers that held acutely toxic waste, they must be triple-rinsed with a suitable solvent.[5] This rinseate must be collected and disposed of as hazardous waste.[1][5]

  • After appropriate rinsing, deface or remove all labels from the empty container before disposal as regular solid waste or recycling, in accordance with institutional policy.[1][6]

Requesting a Waste Pickup

Once a waste container is full or the accumulation time limit is approaching, a waste pickup must be requested from your institution's EHS office. Follow your institution's specific procedures for submitting a pickup request.[1] Do not transport hazardous waste outside of your laboratory.

Experimental Workflow for Disposal

cluster_0 Laboratory Operations cluster_1 EHS Responsibility A Generate DS-1205b Waste B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Request EHS Pickup F->G Yes H EHS Collects Waste G->H I Transport to Central Facility H->I J Proper Disposal/Treatment I->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.